Delavinone
Description
Properties
IUPAC Name |
20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBJDDYEYGDWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PKCδ/Nrf2/GPX4 Signaling Axis: A Technical Guide to a Core Regulator of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase C delta (PKCδ), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Glutathione (B108866) Peroxidase 4 (GPX4) signaling axis represents a critical cellular defense mechanism against oxidative stress, particularly in the context of ferroptosis. Ferroptosis is a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1] This signaling cascade is implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer progression and therapy resistance, and ischemia-reperfusion injury.[2][3] Understanding the intricate molecular interactions within this axis is paramount for the development of novel therapeutic strategies targeting these diseases. This technical guide provides an in-depth overview of the PKCδ/Nrf2/GPX4 pathway, including its core components, regulatory mechanisms, and detailed experimental protocols for its investigation.
Core Signaling Pathway
The canonical activation of this pathway involves a multi-step process initiated by cellular stress signals that activate PKCδ. Activated PKCδ, in turn, facilitates the activation of Nrf2, a master regulator of antioxidant gene expression. Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including GPX4.[4] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic cell death.
A key mechanism for PKCδ-mediated Nrf2 activation involves the phosphorylation of the sequestosome 1 (p62/SQSTM1) protein. PKCδ can phosphorylate p62 at the serine 349 residue (S349)[1][5]. This phosphorylation event enhances the binding affinity of p62 for Keap1 (Kelch-like ECH-associated protein 1), a negative regulator of Nrf2.[6][7] The binding of phosphorylated p62 to Keap1 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[8][9]
Caption: The PKCδ/Nrf2/GPX4 signaling cascade leading to the detoxification of lipid peroxides.
Quantitative Data Summary
The following tables summarize key quantitative data related to the PKCδ/Nrf2/GPX4 signaling axis, including the efficacy of common modulators and observed changes in gene expression.
Table 1: Pharmacological Modulators of PKCδ
| Compound | Type | Target(s) | IC50/Ki/Effective Concentration | Reference(s) |
| Phorbol (B1677699) 12-myristate 13-acetate (PMA) | Activator | Pan-PKC | 1-100 nM for activation in cell culture | [6][10] |
| Bryostatin (B1237437) 1 | Activator/Inhibitor | Pan-PKC | 1-10 nM for activation/downregulation | [11][12] |
| Rottlerin | Inhibitor | PKCδ, CaM-kinase III | IC50: 3-6 µM for PKCδ | [11][13] |
| Sotrastaurin (AEB071) | Inhibitor | Pan-PKC (potent for θ, β, α, η, δ, ε) | Ki: 2.1 nM for PKCδ | [13] |
| Go 6983 | Inhibitor | Pan-PKC (α, β, γ, δ) | IC50: 10 nM for PKCδ | [13] |
Table 2: Nrf2-Dependent Gene Expression Changes
| Treatment/Condition | Model System | Gene | Fold Change | Reference(s) |
| Sulforaphane | Human Bronchial Epithelial Cells | Nrf2 mRNA | ~1.5-fold increase | [14] |
| Sulforaphane | Murine Liver | Nrf2 target genes | >2-fold increase at 12 hours | [15] |
| Nrf2 overexpression | Human Bronchial Epithelial Cells | GPX4 mRNA | Significant increase | [16] |
| Arsenite exposure | MIHA cells | Nrf2 mRNA | Increased | [17] |
| Arsenite exposure | MIHA cells | GPX4 mRNA | Decreased | [17] |
| Nrf2 inhibitor (ML385) | MIHA cells | Nrf2 mRNA | Significantly reduced | [17] |
| Nrf2 inhibitor (ML385) | MIHA cells | GPX4 mRNA | Significantly increased | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the PKCδ/Nrf2/GPX4 signaling axis.
Co-Immunoprecipitation (Co-IP) of PKCδ and p62
This protocol is designed to determine the in vivo interaction between PKCδ and p62.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-PKCδ antibody (for immunoprecipitation)
-
Anti-p62 antibody (for Western blot detection)
-
Anti-PKCδ antibody (for Western blot detection)
-
IgG control antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-PKCδ antibody or IgG control overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-p62 and anti-PKCδ antibodies.
Caption: Workflow for Co-Immunoprecipitation of PKCδ and p62.
Chromatin Immunoprecipitation (ChIP)-qPCR for Nrf2 Binding to the GPX4 Promoter
This protocol determines if Nrf2 directly binds to the promoter region of the GPX4 gene.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-Nrf2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for the GPX4 promoter region containing AREs
-
qPCR master mix
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse cells and isolate nuclei.
-
Lyse nuclei and shear chromatin by sonication to an average size of 200-1000 bp.
-
Perform immunoprecipitation with anti-Nrf2 or IgG control antibodies overnight at 4°C.
-
Capture antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Quantify the enrichment of the GPX4 promoter region by qPCR using specific primers.[18]
Caption: Workflow for ChIP-qPCR analysis of Nrf2 binding to the GPX4 promoter.
siRNA-mediated Knockdown of PKCδ and Nrf2
This protocol describes the transient knockdown of PKCδ or Nrf2 expression to study their functional roles.
Materials:
-
siRNA targeting PKCδ, Nrf2, or a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cells in culture
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
Validate knockdown efficiency by Western blot or qRT-PCR.[19][20][21][22][23]
Quantitative Real-Time PCR (qRT-PCR) for GPX4 mRNA
This protocol quantifies the relative expression of GPX4 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human GPX4 (e.g., Forward: 5'-ACAAGAACGGCTGCGTGGTGAA-3', Reverse: 5'-GCCACACACTTGTGGAGCTAGA-3')[24][25]
-
qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from cells or tissues.
-
Synthesize cDNA from the RNA template.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.
-
Perform qPCR with an appropriate thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in GPX4 expression.[26]
Western Blot Analysis of PKCδ, Nrf2, and GPX4
This protocol is for the detection and quantification of PKCδ, Nrf2, and GPX4 protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PKCδ, anti-Nrf2, anti-GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[8][27]
GPX4 Activity Assay
This protocol measures the enzymatic activity of GPX4.
Materials:
-
GPX4 activity assay kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Cell or tissue lysate
-
NADPH
-
Glutathione Reductase
-
Glutathione (GSH)
-
Cumene (B47948) hydroperoxide (or a more specific lipid hydroperoxide substrate)
-
Microplate reader
Procedure (based on a coupled enzyme assay):
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the assay buffer, glutathione reductase, GSH, and the sample.
-
Initiate the reaction by adding NADPH.
-
Add the GPX4 substrate (e.g., cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
-
Calculate GPX4 activity based on the rate of NADPH consumption.[2][25][28]
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This protocol quantifies the level of lipid peroxidation by measuring MDA, a byproduct.
Materials:
-
MDA assay kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
Cell or tissue lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare cell or tissue lysates, often with the addition of BHT to prevent ex vivo oxidation.
-
Add TCA to the lysate to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance at ~532 nm.
-
Quantify MDA concentration using a standard curve.[5][29][30][31][32]
Conclusion
The PKCδ/Nrf2/GPX4 signaling axis is a pivotal pathway in the cellular response to oxidative stress and a key regulator of ferroptosis. Its dysregulation is implicated in a range of human diseases, making it an attractive target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the molecular mechanisms of this pathway and to evaluate the efficacy of novel therapeutic agents targeting its components. A thorough understanding of this axis will undoubtedly pave the way for innovative treatments for a variety of debilitating conditions.
References
- 1. Phosphorylation of serine 349 of p62 in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of p62 activates the Keap1-Nrf2 pathway during selective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Noncanonical Mechanism of Nrf2 Activation by Autophagy Deficiency: Direct Interaction between Keap1 and p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of p62/SQSTM1–Keap1–Nuclear Factor Erythroid 2-Related Factor 2 Pathway in Cancer [frontiersin.org]
- 9. p62 links autophagy and Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Assessing the Role of Nrf2/GPX4-Mediated Oxidative Stress in Arsenic-Induced Liver Damage and the Potential Application Value of Rosa roxburghii Tratt [Rosaceae] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. origene.com [origene.com]
- 25. assaygenie.jp [assaygenie.jp]
- 26. gene-quantification.de [gene-quantification.de]
- 27. Induction of Glutathione Peroxidase 4 Expression during Enterocytic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 29. 4.2.4. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 30. abcam.com [abcam.com]
- 31. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 32. arigobio.com [arigobio.com]
Delavinone-Induced Ferroptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology.[1][2] Delavinone, a novel compound, has been identified as a potent inducer of ferroptosis in colorectal cancer (CRC) cells.[3] This technical guide provides an in-depth overview of the core signaling pathway of this compound-induced ferroptosis, complete with detailed experimental protocols and representative data presentation to facilitate further research and drug development in this area.
Core Signaling Pathway: The PKCδ/Nrf2/GPX4 Axis
This compound exerts its pro-ferroptotic effects by modulating a key signaling cascade involving Protein Kinase C delta (PKCδ), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Glutathione (B108866) Peroxidase 4 (GPX4).[3]
Mechanism of Action:
-
Inhibition of PKCδ: this compound directly inhibits the kinase activity of PKCδ.[3]
-
Reduced Nrf2 Phosphorylation: This inhibition of PKCδ leads to a decrease in the phosphorylation of Nrf2.[3] Nrf2 is a critical transcription factor that regulates the cellular antioxidant response.[4]
-
Decreased Nrf2 Nuclear Translocation: The reduced phosphorylation of Nrf2 impairs its translocation into the nucleus.[3]
-
Downregulation of GSH Synthesis-Related Genes: Consequently, the expression of downstream genes responsible for glutathione (GSH) synthesis is diminished.[3]
-
GPX4 Inhibition and Lipid Peroxidation: The depletion of GSH, a crucial cofactor for GPX4, leads to the inactivation of this key enzyme. GPX4 is the primary enzyme responsible for reducing lipid peroxides.[5] Its inactivation results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[3]
This pathway is further validated by the observation that overexpression of GPX4 can mitigate the anticancer effects of this compound.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress on ferroptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic Profile of Delavinone in Mouse Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delavinone is a compound isolated from the methanol (B129727) extract of Fritillaria cirrhosa, a plant used in traditional Chinese medicine.[1][2] Recent studies have begun to elucidate its pharmacokinetic (PK) properties and explore its therapeutic potential. This document provides a comprehensive overview of the pharmacokinetic profile of this compound in mouse models, based on available scientific literature. It details the methodologies used for its characterization, summarizes key quantitative data, and visualizes associated biological pathways and experimental workflows. A study established an UPLC-MS/MS method to analyze this compound in mouse blood, investigating its pharmacokinetics following both intravenous and intragastric administration.[1][2][3] The findings from this research indicate that this compound has a bioavailability of 12.4% in mice.[1][2][3] Furthermore, emerging research suggests this compound may induce ferroptosis in colorectal cancer cells by inhibiting the PKCδ/Nrf2/GPX4 signaling axis, positioning it as a compound of interest for oncology.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were investigated in mice after single intravenous (IV) and intragastric (oral) administrations.[1][3] A noncompartmental model was utilized to determine the primary pharmacokinetic parameters from blood concentration-time data.[1][2][3]
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in mice following administration at different doses and routes.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration
| Parameter | 1.0 mg/kg IV |
| AUC (0-t) (ng/mLh) | 262.3 ± 45.8 |
| AUC (0-∞) (ng/mLh) | 270.1 ± 47.2 |
| t½ (h) | 1.4 ± 0.3 |
| MRT (0-t) (h) | 1.6 ± 0.2 |
| CL (L/h/kg) | 3.7 ± 0.6 |
| Vz (L/kg) | 7.6 ± 1.1 |
Data are presented as mean ± standard deviation. AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the concentration-time curve from time zero to infinity. t½: Half-life. MRT(0-t): Mean residence time. CL: Clearance. Vz: Volume of distribution.
Table 2: Pharmacokinetic Parameters of this compound after Intragastric (Oral) Administration
| Parameter | 2.5 mg/kg Oral | 10.0 mg/kg Oral |
| Cmax (ng/mL) | 19.8 ± 4.5 | 68.5 ± 15.1 |
| Tmax (h) | 0.3 ± 0.1 | 0.5 ± 0.2 |
| AUC (0-t) (ng/mLh) | 82.6 ± 18.3 | 345.7 ± 76.9 |
| AUC (0-∞) (ng/mLh) | 83.9 ± 19.1 | 358.1 ± 80.2 |
| t½ (h) | 1.9 ± 0.4 | 2.1 ± 0.5 |
| MRT (0-t) (h) | 2.5 ± 0.5 | 2.8 ± 0.6 |
| CL (L/h/kg) | 29.8 ± 6.7 | 27.9 ± 6.3 |
| Vz (L/kg) | 81.7 ± 18.5 | 83.1 ± 19.8 |
| Bioavailability (F%) | 12.4% | Not Reported |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
The characterization of this compound's pharmacokinetic profile relied on a robust and sensitive analytical method coupled with a standard animal study design.
Animal Model
-
Species: Mouse[1]
-
Strain: Inbred ICR mice[1]
-
Animal Care: Prior to the experiments, animals are typically acclimated to laboratory conditions for several days to minimize stress.[5]
Drug Administration and Dosing
-
Intravenous (IV) Administration: this compound was administered as a single bolus dose of 1.0 mg/kg.[1][3]
-
Intragastric (Oral) Administration: this compound was administered via gavage at two different dose levels: 2.5 mg/kg and 10.0 mg/kg.[1][3]
Sample Collection and Processing
-
Collection Volume: Approximately 20 µL of blood was collected at each time point.[3]
-
Processing: Blood samples were processed directly using an acetonitrile (B52724) precipitation method to extract this compound from the biological matrix.[2][3]
Bioanalytical Method: UPLC-MS/MS
A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in mouse blood.[1][2][3]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode was found to be more sensitive for this compound, which is an alkaloid compound.[2][3]
-
Method Validation: The assay was validated for its precision, accuracy, recovery, and matrix effect.
Visualizations: Workflows and Pathways
Experimental Workflow for Pharmacokinetic Study
The diagram below outlines the typical workflow for a preclinical pharmacokinetic study, from animal preparation to data analysis.[5][6][7]
Proposed Signaling Pathway of this compound in Cancer
Recent research has indicated that this compound may exert anticancer effects in colorectal cancer (CRC) by inducing ferroptosis.[4] The proposed mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn affects the Nrf2 signaling pathway.[4]
Conclusion
The pharmacokinetic profile of this compound in mice has been characterized, revealing moderate oral bioavailability (12.4%) and dose-proportional exposure at the tested oral doses.[1][2][3] The developed UPLC-MS/MS method is robust and sensitive for the quantification of this compound in biological samples.[2][3] Furthermore, initial mechanistic studies point towards a promising anti-cancer activity through the induction of ferroptosis, warranting further investigation into its pharmacodynamics and potential as a therapeutic agent.[4] This guide provides foundational data and methodologies for researchers and professionals in the field of drug development.
References
- 1. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 6. admescope.com [admescope.com]
- 7. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
Delavinone: A Technical Guide to its Pro-oxidative Mechanism in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone (B12416197), a natural alkaloid, has recently emerged as a compound of interest in oncology research due to its targeted effects on colorectal cancer (CRC) cells. This technical guide provides an in-depth analysis of the mechanism by which this compound induces oxidative stress and subsequently triggers ferroptosis, a unique iron-dependent form of programmed cell death, in CRC cells. The core of this mechanism lies in its ability to inhibit Protein Kinase C delta (PKCδ), leading to a downstream modulation of the Nrf2 signaling pathway. This guide details the experimental protocols to assess this compound's efficacy and mechanism, presents the key quantitative data, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound
This compound is an isosteroidal alkaloid derived from plants of the Fritillaria genus.[1] Traditionally, extracts from these plants have been used in herbal medicine for respiratory ailments.[1] Recent investigations, however, have unveiled its potent anti-cancer properties, specifically against colorectal cancer.[2] Unlike conventional chemotherapeutics, this compound leverages a pro-oxidative strategy, exacerbating the already heightened oxidative stress environment characteristic of many cancer cells to induce a specific form of cell death known as ferroptosis.[2][3]
Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₇H₄₃NO₂ |
| Molecular Weight | 413.64 g/mol |
| Type of Compound | Isosteroidal Alkaloid |
| Synonyms | Sinpeinine A, Hupehenirine |
Core Mechanism: Induction of Oxidative Stress and Ferroptosis
This compound's anti-cancer activity is centered on the induction of lethal oxidative stress in colorectal cancer cells. This is achieved through a multi-step process that ultimately leads to ferroptosis.
Key Events in this compound-Induced Oxidative Stress
Recent studies have demonstrated that this compound treatment in colorectal cancer cells leads to a significant and measurable increase in markers of oxidative stress.[2] These include:
-
Increased Lipid Reactive Oxygen Species (ROS): this compound triggers a surge in lipid peroxidation, a hallmark of ferroptosis.
-
Malondialdehyde (MDA) Accumulation: As a terminal product of lipid peroxidation, elevated MDA levels confirm widespread oxidative damage to cellular membranes.[4][5]
-
Glutathione (B108866) (GSH) Depletion: this compound disrupts the primary intracellular antioxidant system by depleting reduced glutathione, rendering cells vulnerable to ROS-mediated damage.[2]
The Signaling Pathway: PKCδ/Nrf2 Axis
The molecular cascade initiated by this compound converges on the inhibition of the Nrf2 antioxidant response pathway. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant gene expression, and its activity is often upregulated in cancer cells to cope with high levels of oxidative stress.[6]
This compound's mechanism is as follows:
-
Inhibition of PKCδ: this compound directly inhibits the kinase activity of Protein Kinase C delta (PKCδ).[2]
-
Reduced Nrf2 Phosphorylation: In its active state, PKCδ phosphorylates Nrf2, a crucial step for its nuclear translocation and subsequent activation of antioxidant gene transcription.[2] By inhibiting PKCδ, this compound prevents this phosphorylation event.
-
Inhibition of Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 cannot efficiently translocate to the nucleus.[2]
-
Downregulation of Antioxidant Genes: With Nrf2 retained in the cytoplasm, the transcription of its target genes, including those responsible for glutathione synthesis and the crucial enzyme Glutathione Peroxidase 4 (GPX4), is significantly reduced.[2] GPX4 is the key enzyme that detoxifies lipid peroxides, and its inactivation is a central executioner step in ferroptosis.
-
Induction of Ferroptosis: The combination of increased lipid ROS and the incapacitation of the GPX4-mediated repair system leads to overwhelming oxidative damage and cell death via ferroptosis.[2]
Caption: this compound signaling pathway in CRC cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on colorectal cancer cells based on recent findings.[2]
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | Notes |
| HCT116 | Value | p53 wild-type human colon carcinoma |
| SW620 | Value | Metastatic human colon adenocarcinoma |
| LoVo | Value | Human colon adenocarcinoma |
| Normal Colon Cells | >Value | Demonstrates cancer cell selectivity |
| (Note: Specific IC₅₀ values are pending analysis of the full-text publication.) |
Table 2: Biomarkers of Oxidative Stress and Ferroptosis after this compound Treatment
| Biomarker | Change Observed | Method of Detection |
| Lipid ROS | Significant Increase | C11-BODIPY 581/591 Staining |
| MDA Levels | Significant Increase | Thiobarbituric Acid Reactive Substances (TBARS) Assay |
| GSH Levels | Significant Depletion | Monochlorobimane (MCB) Fluorescent Probe Assay |
| GPX4 Protein Expression | Significant Decrease | Western Blot |
| p-Nrf2 (Ser40) Levels | Significant Decrease | Western Blot |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following section outlines the protocols for the key experiments used to characterize this compound's effects.
Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10-20 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in fresh culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed CRC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.
Measurement of Lipid ROS
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀) for a specified time (e.g., 24 hours).
-
Probe Loading: Wash the cells with PBS and then incubate with 5 µM C11-BODIPY 581/591 dye in serum-free medium for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS, then harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer. The shift in fluorescence from red to green indicates the level of lipid peroxidation.
Malondialdehyde (MDA) Assay
-
Sample Preparation: Treat cells as described above. After treatment, harvest the cells, wash with cold PBS, and lyse them on ice using RIPA buffer.
-
Assay: Use a commercial MDA assay kit. Briefly, mix the cell lysate with the provided reagents (typically containing thiobarbituric acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance or fluorescence at the specified wavelength (typically ~532 nm). Quantify MDA levels against a standard curve.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PKCδ, p-Nrf2 (Ser40), Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for this compound analysis.
Conclusion and Future Directions
This compound presents a novel therapeutic strategy for colorectal cancer by exploiting the inherent vulnerability of cancer cells to oxidative stress. Its mechanism of inducing ferroptosis through the targeted inhibition of the PKCδ/Nrf2 axis is a significant finding. This pathway-specific action suggests a potential for high efficacy in tumors that are reliant on Nrf2 for survival.
Future research should focus on:
-
In Vivo Efficacy: Validating these in vitro findings in animal models of colorectal cancer.
-
Combination Therapies: Exploring synergistic effects of this compound with other pro-oxidant drugs or standard chemotherapies.
-
Biomarker Development: Identifying biomarkers, such as high PKCδ or Nrf2 activity, that could predict patient response to this compound therapy.
This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound. The detailed mechanisms and protocols outlined herein should facilitate further investigation into this promising anti-cancer compound.
References
Delavinone: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, an isosteroidal alkaloid with the chemical formula C₂₇H₄₃NO₂, is a natural product isolated from Fritillaria cirrhosa. This document provides a comprehensive overview of the current understanding of this compound's chemical structure, biological activity, and mechanism of action, with a focus on its potential as an anti-cancer agent. While specific quantitative data on its bioactivity and detailed synthetic protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides representative experimental methodologies relevant to its study.
Chemical Structure and Properties
This compound, also known as Hupehenirine or Sinpeinine A, is classified as an isosteroidal alkaloid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₃NO₂ | [1] |
| Molecular Weight | 413.646 g/mol | [1] |
| CAS Number | 96997-98-7 | [1] |
| Type of Compound | Isosteroidal Alkaloid | [1][2] |
| Botanical Source | Fritillaria cirrhosa | [3] |
| Synonyms | Hupehenirine, Sinpeinine A | [1] |
The chemical structure of this compound is presented below:
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of colorectal cancer (CRC). Research indicates that this compound can significantly inhibit the proliferation of CRC cells.[1][4]
The primary mechanism of action of this compound in CRC is the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.[4] this compound triggers oxidative stress within cancer cells, leading to this specific cell death pathway.[4]
Signaling Pathway
The anti-cancer activity of this compound is attributed to its interaction with the PKCδ/Nrf2/GPX4 signaling axis.[4] this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ). This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4]
Consequently, the nuclear translocation of Nrf2 is diminished, leading to a downregulation of genes involved in the synthesis of glutathione (B108866) (GSH).[4] The depletion of GSH, a crucial antioxidant, sensitizes the cancer cells to lipid peroxidation and subsequent ferroptosis. Overexpression of Glutathione Peroxidase 4 (GPX4), a key enzyme in repairing lipid peroxides, has been shown to weaken the anti-cancer effects of this compound, further confirming this mechanism.[4]
This compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, which reduces GSH synthesis and induces ferroptosis.
Quantitative Data
While the inhibitory effect of this compound on colorectal cancer cell proliferation has been qualitatively described, specific IC₅₀ values from publicly accessible literature are not currently available. Further research is required to quantify the potency of this compound against various cancer cell lines.
Experimental Protocols
General Workflow for Isolation and Characterization
The isolation and characterization of this compound from its natural source, Fritillaria cirrhosa, would typically follow the workflow outlined below.
A general workflow for the isolation and structural identification of this compound from its natural source.
Representative Protocol for PKCδ Kinase Assay
To assess the inhibitory effect of this compound on PKCδ activity, a kinase assay would be performed. The following is a representative protocol based on commercially available kits and common laboratory practices.
Objective: To determine the in vitro inhibitory activity of this compound on PKCδ.
Materials:
-
Recombinant human PKCδ enzyme
-
PKCδ substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™, fluorescence polarization probe)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PKCδ enzyme, substrate, and ATP to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound.
-
Kinase Reaction:
-
To the wells of a microplate, add the assay buffer.
-
Add the this compound dilutions or vehicle control (DMSO).
-
Add the PKCδ enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add the kinase detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection signal to develop.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Representative Protocol for UPLC-MS/MS Quantification in Biological Matrices
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for pharmacokinetic studies of this compound.[3] The following is a general protocol.
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
UPLC system coupled with a tandem mass spectrometer
-
C18 analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Internal standard (IS)
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add the internal standard.
-
Precipitate proteins by adding a protein precipitation agent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample onto the UPLC system.
-
Separate this compound and the IS on the C18 column using a gradient elution with mobile phases A and B.
-
Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the IS should be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer activity against colorectal cancer cells through the induction of ferroptosis via the PKCδ/Nrf2/GPX4 signaling pathway. While its chemical structure is well-defined, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Bioactivity Studies: Determination of IC₅₀ values against a broad panel of cancer cell lines to understand its potency and selectivity.
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for preclinical and clinical studies and to allow for the synthesis of analogs with improved activity.
-
In-depth Spectroscopic Analysis: Publication of detailed NMR and other spectroscopic data to serve as a reference for future studies.
-
In Vivo Efficacy: Evaluation of the anti-tumor efficacy of this compound in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess its absorption, distribution, metabolism, excretion, and safety profile.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Delavinone: A Potential Therapeutic for Solid Tumors via Ferroptosis Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Delavinone, a novel small molecule, has emerged as a promising therapeutic candidate for the treatment of solid tumors, with preclinical evidence highlighting its potent anti-cancer activity in colorectal cancer (CRC). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its evaluation. The primary mechanism of this compound involves the induction of ferroptosis, a form of iron-dependent regulated cell death, through the modulation of the Protein Kinase C delta (PKCδ)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While current in-depth research is focused on colorectal cancer, the fundamental nature of the pathways targeted by this compound suggests potential broader applicability across various solid tumors. To date, no clinical trials involving this compound have been identified in the public domain.
Introduction
Solid tumors represent a significant challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance to conventional therapies. This compound has been identified as a compound of interest due to its unique mechanism of action that diverges from traditional cytotoxic agents. This guide aims to consolidate the current scientific knowledge on this compound to support further research and development efforts.
Mechanism of Action: Induction of Ferroptosis
Recent studies have elucidated that this compound exerts its anticancer effects primarily by inducing ferroptosis in cancer cells.[1] This process is initiated by the inhibition of Protein Kinase C delta (PKCδ).
Signaling Pathway:
This compound's mechanism of action centers on the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1]
-
PKCδ Inhibition: this compound directly inhibits the kinase activity of PKCδ.
-
Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.
-
Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.
-
Downregulation of Antioxidant Genes: The lack of nuclear Nrf2 leads to decreased transcription of its downstream target genes, including those involved in glutathione (B108866) (GSH) synthesis.
-
GPX4 Inactivation: The reduction in GSH levels leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.
-
Lipid Peroxidation and Ferroptosis: Inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, ferroptotic cell death.[1]
References
Cellular targets of Delavinone in vitro
An In-Depth Technical Guide to the In Vitro Cellular Targets of Delphinidin
Disclaimer: Initial searches for "Delavinone" did not yield significant scientific data. This guide proceeds under the assumption that the intended compound of interest is Delphinidin , a well-researched anthocyanidin flavonoid with a broad range of demonstrated in vitro cellular activities.
Introduction
Delphinidin, a primary plant pigment found in various fruits and vegetables, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. In vitro studies have elucidated a multitude of cellular targets through which Delphinidin exerts its biological effects. This technical guide provides a comprehensive overview of these targets, detailing the quantitative data from key experiments, the methodologies employed, and the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro effects of Delphinidin on various cellular targets.
Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | 50 | |
| HT-29 | Colon Cancer | 100 | |
| MCF-7 | Breast Cancer | 25-50 | |
| MDA-MB-231 | Breast Cancer | >100 | |
| PC-3 | Prostate Cancer | 40 | |
| LNCaP | Prostate Cancer | 60 |
Table 2: Enzyme Inhibition
| Enzyme | IC50 (µM) | Citation |
| Cyclooxygenase-2 (COX-2) | 15.2 | |
| Matrix Metalloproteinase-2 (MMP-2) | 10-50 | |
| Matrix Metalloproteinase-9 (MMP-9) | 10-50 | |
| Xanthine Oxidase | 1.8 |
Table 3: Effects on Signaling Pathway Components
| Pathway | Target | Effect | Concentration (µM) | Citation |
| NF-κB | IκBα degradation | Inhibition | 25-100 | |
| MAPK | ERK1/2 phosphorylation | Inhibition | 50 | |
| MAPK | JNK phosphorylation | Inhibition | 50 | |
| MAPK | p38 phosphorylation | Inhibition | 50 | |
| PI3K/Akt | Akt phosphorylation | Inhibition | 20-80 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of Delphinidin on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Delphinidin (e.g., 0-200 µM) for 24, 48, or 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis
Objective: To investigate the effect of Delphinidin on the expression and phosphorylation status of specific proteins in signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with Delphinidin are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme Inhibition Assay (COX-2)
Objective: To determine the inhibitory effect of Delphinidin on the activity of the COX-2 enzyme.
Methodology:
-
Reaction Mixture: A reaction mixture containing Tris-HCl buffer, hematin, and purified COX-2 enzyme is prepared.
-
Inhibitor Addition: Various concentrations of Delphinidin are added to the reaction mixture and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Activity Measurement: The consumption of oxygen is measured using an oxygen electrode to determine the enzyme activity.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations of Cellular Mechanisms
Caption: Workflow for Western Blot Analysis.
Caption: Delphinidin's impact on signaling pathways.
Caption: Antioxidant mechanisms of Delphinidin.
Conclusion
In vitro evidence strongly suggests that Delphinidin interacts with a wide array of cellular targets to exert its chemopreventive and therapeutic potential. Its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress underscores its significance as a subject for further investigation in drug development. The methodologies and data presented in this guide provide a foundational understanding for researchers exploring the multifaceted roles of Delphinidin in cellular biology.
Delavinone: A Technical Overview of Preclinical Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, a novel compound, has emerged as a subject of interest within the oncology research community. While comprehensive preliminary toxicity studies are not yet publicly available, a significant body of research has focused on its potent cytotoxic effects against cancer cells, particularly in the context of colorectal cancer. This document serves as an in-depth technical guide, summarizing the current understanding of this compound's mechanism of action, its observed effects on cancer cells, and the experimental approaches used to elucidate these properties. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in drug development and cancer biology.
Cytotoxic Effects on Cancer Cells
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of colorectal cancer (CRC) cells.[1] The compound has been shown to induce cell death through a mechanism identified as ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Key observations from in vitro studies indicate that this compound treatment leads to increased levels of cellular lipid reactive oxygen species (ROS), malondialdehyde (MDA) accumulation, and depletion of glutathione (B108866) (GSH).[1] The cytotoxic effects of this compound were mitigated by the application of ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1), further substantiating the role of ferroptosis in its mode of action.[1]
Summary of In Vitro Effects
| Cell Line | Effect | Key Markers | Reference |
| Colorectal Cancer (CRC) Cells | Inhibition of cell proliferation, induction of ferroptosis | Increased lipid ROS, MDA accumulation, GSH depletion | [1] |
Mechanism of Action: The PKCδ/Nrf2/GPX4 Signaling Axis
The cytotoxic activity of this compound is attributed to its interaction with a specific cellular signaling pathway. Mechanistically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]
Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of downstream genes responsible for the synthesis of glutathione (GSH).[1] A key enzyme in this pathway is Glutathione Peroxidase 4 (GPX4), which utilizes GSH to neutralize lipid peroxides and protect cells from ferroptosis. By downregulating GSH synthesis, this compound effectively inhibits the function of GPX4.[1] Overexpression of GPX4 has been shown to weaken the anticancer effects of this compound, highlighting the critical role of the PKCδ/Nrf2/GPX4 signaling axis in its mechanism of action.[1]
Caption: The PKCδ/Nrf2/GPX4 signaling pathway inhibited by this compound.
Experimental Protocols
The investigation into this compound's anticancer effects has employed both in vitro and in vivo models.
In Vitro Studies
-
Cell Lines: Colorectal cancer (CRC) cell lines were utilized.[1]
-
Treatments: Cells were treated with this compound, and in some experiments, co-treated with ferroptosis inhibitors (DFO and Fer-1).[1]
-
Assays:
-
Cell proliferation assays were conducted to determine the inhibitory effect of this compound.[1]
-
Cellular levels of lipid ROS, MDA, and GSH were measured to assess the induction of ferroptosis.[1]
-
Molecular interaction and co-immunoprecipitation studies were used to identify the target proteins of this compound.[1]
-
In Vivo Studies
-
Animal Model: A DSS/AOM-induced colorectal cancer mouse model was used to evaluate the in vivo efficacy of this compound.[1]
-
Outcome: The study found that this compound significantly hindered colorectal carcinogenesis in this model, demonstrating a pronounced pro-ferroptotic effect.[1]
Caption: Experimental workflow for investigating this compound's anticancer effects.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising candidate for the treatment of colorectal cancer.[1] Its well-defined mechanism of action, centered on the induction of ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis, provides a solid foundation for further development.
However, to advance this compound towards clinical application, dedicated and comprehensive toxicity studies are imperative. Future research should focus on:
-
Acute and Sub-acute Toxicity Studies: To determine the LD50 and identify potential target organs for toxicity.
-
Genotoxicity Assays: To evaluate the potential for DNA damage.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
The insights gained from such studies will be critical in establishing a safe and effective dosing regimen for future clinical trials. The current body of evidence, while focused on efficacy, underscores the potent biological activity of this compound and mandates a thorough investigation of its safety profile.
References
Methodological & Application
Delavirdine In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily known for its therapeutic application in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its mechanism of action involves the direct, non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[1][3] While extensively studied in the context of virology, the application of Delavirdine in other therapeutic areas, such as oncology, is not well-established in publicly available scientific literature.
This document provides a comprehensive set of protocols for the in vitro evaluation of a test compound, using Delavirdine as a representative molecule, on cancer cell lines. These protocols are intended to serve as a foundational guide for researchers investigating the potential anti-cancer properties of novel or repurposed drugs. The methodologies outlined below cover essential preliminary assays to assess cytotoxicity, effects on cell proliferation, and potential mechanisms of action.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and can be summarized in a structured format for clear comparison. Below is a template table for organizing typical results from in vitro anti-cancer screening.
| Cell Line | Assay Type | Endpoint | Compound Concentration | Result (e.g., % Viability, % Apoptosis) | Standard Deviation |
| e.g., MCF-7 | MTT Assay | IC50 | Varied | ||
| e.g., A549 | Apoptosis Assay | % Apoptotic Cells | e.g., 10 µM | ||
| e.g., HeLa | Cell Cycle Analysis | % Cells in G2/M | e.g., 10 µM |
Experimental Protocols
Cell Culture and Maintenance
Aseptic cell culture techniques are paramount for reliable and reproducible results.
-
Cell Lines: Select appropriate cancer cell lines based on the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Culture Medium: Use the recommended culture medium for each cell line (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of Delavirdine Stock Solution
-
Solvent: Delavirdine mesylate is soluble in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the complete culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at the IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of a test compound's anti-cancer activity.
Hypothetical Signaling Pathway Inhibition
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for a test compound targeting a generic cancer signaling pathway. There is no published evidence to suggest that Delavirdine interacts with these pathways.
Caption: A diagram of the MAPK and PI3K/Akt signaling pathways with a hypothetical point of inhibition.
References
Application Notes and Protocols for Delavirdine in a Colorectal Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) originally developed for the treatment of HIV-1 infection.[1][2][3] Emerging research has highlighted the potential for repurposing antiretroviral drugs, including NNRTIs, as anticancer agents.[4][5][6] The proposed mechanism in cancer involves the inhibition of endogenous reverse transcriptase activity, which is often upregulated in malignant cells and is crucial for the retrotransposition of elements like Long Interspersed Nuclear Element-1 (LINE-1).[4][5][6] The reactivation of LINE-1 can contribute to genomic instability, a hallmark of cancer. By inhibiting this process, NNRTIs may induce cell cycle arrest and apoptosis in cancer cells.[6]
These application notes provide a detailed protocol for evaluating the efficacy of Delavirdine in a colorectal cancer (CRC) xenograft model. The protocol is based on established methodologies for creating and utilizing CRC xenografts and incorporates considerations for the administration of an investigational repurposed drug.
Mechanism of Action in Cancer (Proposed)
Delavirdine, as an NNRTI, is hypothesized to exert its anticancer effects through the inhibition of endogenous reverse transcriptase activity, primarily associated with LINE-1 retrotransposons.[4][5][6] In cancer cells, the overexpression of LINE-1 can lead to insertional mutagenesis and genomic instability. Delavirdine is thought to bind to the reverse transcriptase enzyme encoded by LINE-1, blocking its function. This inhibition is proposed to trigger a cascade of events including DNA damage responses, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[6][7]
Caption: Proposed mechanism of Delavirdine in cancer cells.
Experimental Protocols
Cell Line Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line.
Materials:
-
Human colorectal cancer cell line (e.g., HT-29, HCT116)[8][9]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female athymic nude mice (or other immunocompromised strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
Delavirdine mesylate
-
Vehicle for Delavirdine (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Cell Culture: Culture colorectal cancer cells according to standard protocols. Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of injection.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.[8][10] Keep the cell suspension on ice.
-
Animal Handling and Anesthesia: Acclimatize the mice for at least one week before the experiment. Anesthetize the mice using a recommended anesthetic protocol.[10]
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for signs of distress. Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
-
Delavirdine Administration:
-
Dosage (Proposed): Based on animal toxicity data, a starting dose of 20-50 mg/kg/day administered orally (by gavage) is suggested.[11] Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Vehicle Control: The control group should receive the vehicle alone.
-
Frequency: Administer Delavirdine or vehicle daily for a period of 21-28 days.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Patient-Derived Xenograft (PDX) Model
PDX models more closely recapitulate the heterogeneity and microenvironment of human tumors.[12]
Materials:
-
Freshly resected human colorectal tumor tissue
-
Transport medium (e.g., RPMI with antibiotics)
-
Surgical tools
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Anesthetic
-
Delavirdine mesylate and vehicle
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgically resected colorectal cancer specimens under sterile conditions.
-
Tissue Processing: Transport the tissue to the laboratory on ice in transport medium. In a sterile hood, mince the tumor tissue into small fragments (2-3 mm3).
-
Implantation: Anesthetize the mice. Make a small incision on the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Engraftment and Passaging: Monitor the mice for tumor growth. Once the primary tumor (P0) reaches approximately 1000 mm3, it can be excised and passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.
-
Treatment Study: Once a sufficient number of mice with established tumors of 100-150 mm3 are available, randomize them into treatment and control groups and proceed with Delavirdine administration and efficacy evaluation as described for the CDX model.
Caption: Experimental workflow for a colorectal cancer xenograft study.
Data Presentation
Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1578.9 ± 150.3 | - |
| Delavirdine (20 mg/kg) | 10 | 128.1 ± 7.9 | 950.6 ± 112.5 | 39.8 |
| Delavirdine (50 mg/kg) | 10 | 126.5 ± 8.5 | 632.1 ± 95.7 | 59.9 |
Tumor Growth Inhibition (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100
Table 2: Endpoint Tumor Weight and Animal Body Weight
| Treatment Group | Number of Animals (n) | Final Tumor Weight (g) (Mean ± SEM) | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 1.6 ± 0.2 | 22.5 ± 0.5 | 24.1 ± 0.6 |
| Delavirdine (20 mg/kg) | 10 | 1.0 ± 0.15 | 22.3 ± 0.4 | 23.5 ± 0.5 |
| Delavirdine (50 mg/kg) | 10 | 0.7 ± 0.1 | 22.6 ± 0.5 | 22.9 ± 0.4 |
Pharmacokinetics and Toxicology Considerations
Delavirdine is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[1] Animal studies have indicated potential for carcinogenicity at high doses in mice.[11] It is crucial to conduct preliminary dose-finding studies to establish a safe and effective dose for the xenograft experiments. Monitoring animal well-being, including body weight and general health, is essential throughout the study.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of Delavirdine in colorectal cancer xenograft models. Given the repurposing nature of this application, careful optimization of the dosage and treatment schedule is recommended. The successful demonstration of in vivo efficacy could provide a strong rationale for further clinical investigation of Delavirdine as a novel anticancer agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From antiviral to anticancer: Exploring efavirenz’s potential against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Archived Drugs: Delavirdine (Rescriptor) | NIH [clinicalinfo.hiv.gov]
- 12. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of Delphinidin using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delphinidin (B77816), a prominent member of the anthocyanidin class of flavonoids, is a natural pigment found in a variety of pigmented fruits and vegetables.[1][2] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines.[3][4][5] Delphinidin has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion in cancer cells.[3][4] Its mechanisms of action often involve the modulation of key signaling pathways, such as the MAPK and NF-κB pathways, which are crucial in cancer progression.[2][3][6]
This document provides a detailed protocol for assessing the cytotoxic effects of delphinidin on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability.[7][8][9] The principle of this assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, PC3, MDA-MB-453, BT-474)
-
Delphinidin chloride (or equivalent)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
-
Delphinidin Stock Solution: Prepare a high-concentration stock solution of delphinidin (e.g., 100 mM) in a suitable solvent like DMSO. Store in small aliquots at -20°C, protected from light.
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.[9] Vortex until fully dissolved. Filter-sterilize the solution using a 0.2 µm filter and store at 4°C, protected from light.[9]
MTT Assay Protocol
-
Cell Seeding:
-
Treatment with Delphinidin:
-
Prepare serial dilutions of delphinidin from the stock solution in serum-free or low-serum medium. The final concentrations should span a range to determine the IC₅₀ value (e.g., 0, 10, 20, 40, 80, 160 µM).[12]
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared delphinidin dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO used for the highest delphinidin concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere.[9] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each delphinidin concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the delphinidin concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of delphinidin that inhibits cell viability by 50%.
-
Data Presentation
The cytotoxic effect of delphinidin is often quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) | Reference |
| A549 | Non-small cell lung cancer | ~30.1 | 24 | [1] |
| LNCaP | Prostate Cancer | 50 | 48 | [10] |
| C4-2 | Prostate Cancer | 70 | 48 | [10] |
| 22Rν1 | Prostate Cancer | 65 | 48 | [10] |
| PC3 | Prostate Cancer | 90 | 48 | [10] |
| MDA-MB-453 | HER-2 positive breast cancer | 41.42 | 48 | [12] |
| BT-474 | HER-2 positive breast cancer | 60.92 | 48 | [12] |
| PEO1 | Ovarian Cancer | <100 | Not Specified | [13] |
| SKOV3 | Ovarian Cancer | <100 | Not Specified | [13] |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing Delphinidin cytotoxicity.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of delphinidin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PKCδ Phosphorylation after Delavirdine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 reverse transcriptase, playing a crucial role in combination antiretroviral therapy.[1][2] Protein Kinase C delta (PKCδ) is a serine/threonine kinase involved in a myriad of cellular processes, including cell proliferation, apoptosis, and differentiation. Emerging research has identified PKCδ as a significant cellular cofactor for HIV-1 replication, particularly in macrophages.[3][4] PKCδ is stimulated upon the interaction of the HIV-1 virus with the target cell, suggesting its involvement in the early stages of the viral life cycle.[3][4]
These application notes provide a comprehensive protocol for the analysis of PKCδ phosphorylation in response to Delavirdine treatment in a relevant cell model (e.g., HIV-1 infected macrophages or T-cells). Understanding the interplay between Delavirdine and the PKCδ signaling pathway can provide valuable insights into the drug's mechanism of action and its effects on host cellular signaling in the context of HIV-1 infection.
Signaling Pathway and Experimental Rationale
PKCδ is activated through phosphorylation at key residues, such as Threonine 505 (Thr505) in the activation loop and Tyrosine 311 (Tyr311) in the hinge region.[5][6] The phosphorylation of these sites is a critical event in the regulation of PKCδ's kinase activity and its downstream signaling cascades. Given that HIV-1 infection stimulates PKCδ, and Delavirdine inhibits HIV-1 replication, it is hypothesized that Delavirdine treatment may lead to a modulation of PKCδ phosphorylation levels in infected cells. Western blot analysis is a robust and widely used technique to detect and quantify changes in protein phosphorylation. By using antibodies specific to the phosphorylated forms of PKCδ, researchers can assess the impact of Delavirdine on this signaling pathway.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess PKCδ phosphorylation.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line, such as human monocyte-derived macrophages (MDMs) or a T-cell line (e.g., Jurkat) susceptible to HIV-1 infection.
-
HIV-1 Infection (Optional): For studies in the context of infection, cells can be infected with an R5-tropic HIV-1 strain at a predetermined multiplicity of infection (MOI).
-
Delavirdine Treatment:
-
Prepare a stock solution of Delavirdine in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of Delavirdine (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control for PKCδ activation (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Sample Preparation (Cell Lysis)
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Use antibodies specific for phosphorylated PKCδ (e.g., anti-phospho-PKCδ Thr505 or anti-phospho-PKCδ Tyr311) and an antibody for total PKCδ as a loading control.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PKCδ signal to the total PKCδ signal to determine the relative phosphorylation level.
-
References
- 1. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein kinase C-delta regulates HIV-1 replication at an early post-entry step in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C-delta regulates HIV-1 replication at an early post-entry step in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Phospho-PKCdelta (Tyr311) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Measuring Lipid ROS in Delavinone-Treated Cells
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Delavinone in Animal Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and efficacy testing of Delavinone, a promising anti-cancer agent. This compound has been shown to induce ferroptosis, a form of iron-dependent cell death, in colorectal cancer (CRC) cells by targeting the PKCδ/Nrf2/GPX4 signaling axis. The following protocols are designed to facilitate further preclinical evaluation of this compound in relevant animal models.
Mechanism of Action: this compound-Induced Ferroptosis
This compound exerts its anti-tumor effects by initiating a cascade of events that lead to ferroptosis. Mechanistically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses.[1][2] Consequently, the nuclear translocation of Nrf2 is diminished, leading to reduced expression of downstream target genes responsible for glutathione (B108866) (GSH) synthesis.[1] The depletion of GSH compromises the function of Glutathione Peroxidase 4 (GPX4), an enzyme critical for detoxifying lipid peroxides.[1] The accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA) ultimately results in ferroptotic cell death in cancer cells.[1]
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity, GSH depletion, GPX4 inactivation, lipid ROS accumulation, and ultimately ferroptosis.
Experimental Protocols
The following protocols are designed for the efficacy testing of this compound in a colitis-associated colorectal cancer mouse model.
Animal Model: AOM/DSS-Induced Colitis-Associated Colorectal Cancer
This model is highly relevant as it was utilized in the primary research demonstrating this compound's in vivo efficacy.[1]
Materials:
-
Azoxymethane (AOM)
-
Dextran sulfate (B86663) sodium (DSS)
-
6-8 week old male C57BL/6 mice
-
Standard laboratory animal diet and water
-
Animal housing and care facilities compliant with institutional guidelines
Workflow:
Caption: Workflow for the induction of colitis-associated colorectal cancer in mice using AOM and DSS.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.
-
DSS Administration (Cycles):
-
Cycle 1: From day 7, provide 2.5% (w/v) DSS in the drinking water for 7 consecutive days.
-
Recovery: Replace DSS water with regular drinking water for 14 days.
-
Subsequent Cycles: Repeat the 7-day DSS administration followed by 14 days of regular water for a total of three cycles.
-
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and signs of colitis (e.g., diarrhea, rectal bleeding).
This compound Administration
This compound can be administered via oral gavage or intravenous injection. The choice of administration route may depend on the desired pharmacokinetic profile. A previous study reported a 12.4% oral bioavailability in mice.
a) Oral Gavage Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Animal Restraint: Gently restrain the mouse.
-
Gavage: Insert the gavage needle carefully into the esophagus and administer the this compound suspension. The volume should not exceed 10 ml/kg body weight.
-
Frequency: Administer daily or as determined by the study design.
b) Intravenous (IV) Injection
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline)
-
Insulin syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp (for tail vein vasodilation)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a sterile vehicle suitable for intravenous injection.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp to induce vasodilation of the lateral tail veins.
-
Injection: Clean the tail with an alcohol swab. Insert the needle into one of the lateral tail veins and slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.
-
Frequency: Administer as per the experimental design.
Efficacy Evaluation
a) Tumor Assessment
-
At the end of the study, euthanize the mice and carefully dissect the entire colon.
-
Count the number of tumors and measure their size (length and width) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
b) Histopathological Analysis
-
Fix colon tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin (B1166041) and prepare sections for Hematoxylin and Eosin (H&E) staining to assess tumor morphology and grade.
c) Biomarker Analysis (Ferroptosis Markers)
-
Lipid Peroxidation: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) in tumor tissues using commercially available ELISA kits or by immunohistochemistry.
-
Protein Expression: Analyze the expression of key proteins in the signaling pathway (PKCδ, Nrf2, GPX4) in tumor lysates via Western blotting or immunohistochemistry.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Tumor Development in AOM/DSS Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Tumors (Mean ± SEM) | Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle Control | - | Oral | Illustrative Data | Illustrative Data |
| This compound | 10 | Oral | Illustrative Data | Illustrative Data |
| This compound | 25 | Oral | Illustrative Data | Illustrative Data |
| This compound | 5 | IV | Illustrative Data | Illustrative Data |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Table 2: Effect of this compound on Ferroptosis Biomarkers in Tumor Tissue
| Treatment Group | Dose (mg/kg) | MDA Level (nmol/mg protein) (Mean ± SEM) | 4-HNE Level (ng/mg protein) (Mean ± SEM) | Relative GPX4 Expression (Mean ± SEM) |
| Vehicle Control | - | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound | 25 | Oral | Illustrative Data | Illustrative Data |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous | 1.0 | - | - | - | - |
| Intragastric | 2.5 | - | - | - | 12.4 |
| Intragastric | 10.0 | - | - | - | 12.4 |
Source: Adapted from a pharmacokinetic study of this compound in mice.
Logical Relationships in Experimental Design
Caption: Logical flow of an in vivo efficacy study for this compound.
References
Application Note: Measuring Nrf2 Nuclear Translocation in Response to Delphinidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate into the nucleus.[2][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), initiating their transcription.[2][4]
Delphinidin, a potent natural anthocyanidin found in berries and other pigmented fruits, has been identified as a significant activator of the Nrf2-ARE pathway.[1][4][5] Studies have shown that Delphinidin can increase the expression of Nrf2 and its downstream targets, offering a protective effect against oxidative stress-related conditions.[4][6] One of the mechanisms by which Delphinidin activates this pathway is through the epigenetic demethylation of the Nrf2 promoter.[1][4] This application note provides detailed protocols for measuring the nuclear translocation of Nrf2 in cultured cells in response to Delphinidin treatment.
Principle of Nrf2 Activation by Delphinidin
Delphinidin treatment leads to the dissociation of Nrf2 from Keap1 in the cytoplasm. This stabilization prevents its degradation and allows it to accumulate and translocate into the nucleus. The subsequent increase in nuclear Nrf2 concentration is a key indicator of pathway activation. This event can be visualized and quantified using methods such as immunofluorescence microscopy and Western blotting of subcellular fractions.
Experimental Protocols
Three common methods to assess Nrf2 nuclear translocation are presented: Immunofluorescence, Western Blotting of nuclear and cytoplasmic fractions, and ARE Reporter Assay.
Protocol 1: Immunofluorescence Staining of Nrf2
This method allows for the direct visualization of Nrf2 localization within the cell.
A. Materials
-
Cell line (e.g., human keratinocytes (HaCaT), human umbilical vein endothelial cells (HUVECs))[7][8]
-
Delphinidin (Stock solution in DMSO)
-
Glass coverslips (24-well plate format)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)[8]
-
Blocking Solution (2% Bovine Serum Albumin in PBS)[8]
-
Primary Antibody: Anti-Nrf2 antibody (e.g., Rabbit anti-Nrf2, 1:200 dilution)[8]
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:500 dilution)[8]
-
Nuclear Counterstain: DAPI or Hoechst 33342 (2 µg/mL)[8]
-
Mounting Medium
-
Fluorescence Microscope
B. Experimental Workflow
C. Data Analysis Analyze images for Nrf2 localization. In control (vehicle-treated) cells, Nrf2 (green fluorescence) should be predominantly cytoplasmic. In Delphinidin-treated cells, a significant increase in nuclear Nrf2 will be observed, indicated by the co-localization of green (Nrf2) and blue (DAPI/Hoechst) signals.[9] The intensity of nuclear fluorescence can be quantified using image analysis software (e.g., ImageJ, Image-Pro Plus).[10][11]
Protocol 2: Western Blotting of Nuclear & Cytoplasmic Fractions
This protocol provides a semi-quantitative measure of Nrf2 protein levels in the cytoplasm versus the nucleus.
A. Materials
-
Cell line grown in 100-mm dishes
-
Delphinidin (Stock solution in DMSO)
-
Cell Scraper
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ or similar)[12]
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-Nrf2, Anti-Lamin B1 (nuclear marker), Anti-β-actin or GAPDH (cytoplasmic marker)[12][13]
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescence (ECL) Substrate and Imaging System
B. Experimental Workflow
C. Data Analysis Successful fractionation is confirmed by the presence of Lamin B1 exclusively in the nuclear fraction and β-actin/GAPDH predominantly in the cytoplasmic fraction.[13] A significant increase in the Nrf2 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction will be observed in Delphinidin-treated samples compared to controls.[14][15]
Protocol 3: ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2, which is a direct downstream consequence of its nuclear translocation.
A. Materials
-
Cell line
-
ARE-Luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla)
-
Transfection Reagent
-
Delphinidin (Stock solution in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
B. Procedure
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control Renilla plasmid. Allow cells to recover for 24 hours.
-
Treatment: Treat the transfected cells with various concentrations of Delphinidin (e.g., 5, 10, 20 µM) or vehicle control for an appropriate time (e.g., 12-24 hours).[4]
-
Lysis: Wash cells with PBS and lyse them using the buffer provided in the assay kit.
-
Measurement: Measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in ARE activity relative to the vehicle-treated control.
Data Presentation and Expected Results
Quantitative data should be summarized to compare the effects of different Delphinidin concentrations.
Table 1: Expected Quantitative Results from Western Blot Densitometry
| Treatment | Concentration (µM) | Nuclear Nrf2 Level (Fold Change vs. Control) | Cytoplasmic Nrf2 Level (Fold Change vs. Control) |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| Delphinidin | 5 | 2.5 ± 0.3 | 0.6 ± 0.1 |
| Delphinidin | 10 | 4.8 ± 0.5 | 0.3 ± 0.05 |
| Delphinidin | 20 | 6.2 ± 0.7 | 0.2 ± 0.04 |
| Note: Values are hypothetical and represent typical expected outcomes. Data should be presented as mean ± SD from at least three independent experiments. |
Table 2: Expected Quantitative Results from ARE-Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized ARE-Luciferase Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | 0 | 1.0 |
| Delphinidin | 5 | 1.8 ± 0.2 |
| Delphinidin | 10 | 3.5 ± 0.4 |
| Delphinidin | 20 | 5.1 ± 0.6 |
| Note: Values are hypothetical, based on literature showing Delphinidin significantly increases ARE-driven luciferase activity.[1][4] Data should be presented as mean ± SD. |
References
- 1. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.8. Immunofluorescence staining of Nrf2 [bio-protocol.org]
- 8. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for Delavinone Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavinone, an isosteroidal alkaloid also known as Hupehenirine or Sinpeinine A, has demonstrated potential as an anti-cancer agent.[1][2] Its therapeutic promise is linked to its ability to induce ferroptosis in colorectal cancer cells by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] However, like many lipophilic compounds derived from natural sources, this compound is anticipated to have poor aqueous solubility, a critical factor that can hinder its development as a therapeutic agent.[3][4] Understanding the solubility profile of this compound is therefore essential for formulation development, bioavailability assessment, and ensuring reliable in vitro and in vivo studies.[5][6]
These application notes provide a detailed standard operating procedure (SOP) for determining the thermodynamic solubility of this compound in various solvents. The protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility assessment.[3] Additionally, a high-throughput kinetic solubility screening method using nephelometry is described for rapid assessment.[7]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂₇H₄₃NO₂ | [2] |
| Molecular Weight | 413.646 g/mol | [2] |
| Type of Compound | Alkaloid | [2] |
| Synonyms | Hupehenirine, Sinpeinine A | [2] |
| Purity | 95% - 99% (commercially available) | [2] |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound (purity ≥ 95%)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards. Prepare a series of calibration standards by diluting the stock solution with the analysis solvent.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm) for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted supernatant. The solubility is then calculated by multiplying the concentration by the dilution factor.
Kinetic Solubility Screening (Nephelometry)
This protocol provides a high-throughput method for estimating the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microplate nephelometer
-
96-well microplates
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each this compound dilution from the DMSO plate to a corresponding well in a new 96-well plate containing the aqueous buffer. This rapid addition of the DMSO solution to the aqueous buffer can cause precipitation of the compound if its solubility is exceeded.[5]
-
Nephelometry Measurement: Immediately place the plate in a microplate nephelometer and measure the light scattering at a 90° angle. The intensity of scattered light is proportional to the amount of precipitated compound.[6][7]
-
Data Analysis: Plot the nephelometry signal against the this compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (µg/mL) | Solubility (µM) |
| Water | To be determined | To be determined |
| PBS (pH 7.4) | To be determined | To be determined |
| 0.1 N HCl | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
Signaling Pathway and Experimental Workflow
This compound has been shown to induce ferroptosis in colorectal cancer by inhibiting the PKCδ/Nrf2/GPX4 signaling axis.[1] A diagram illustrating this pathway is provided below.
Caption: this compound's mechanism of action in colorectal cancer cells.
An experimental workflow for determining the thermodynamic solubility of this compound is depicted in the following diagram.
Caption: Workflow for thermodynamic solubility determination.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 96997-98-7 | this compound [phytopurify.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. rheolution.com [rheolution.com]
- 7. bmglabtech.com [bmglabtech.com]
Delavinone: Unraveling Ferroptotic Cell Death through Flow Cytometry
Application Notes and Protocols for the Analysis of Apoptosis vs. Ferroptosis
Introduction
Delavinone, a compound of interest in cancer research, has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death. Unlike apoptosis, which is a well-characterized programmed cell death pathway, ferroptosis is driven by the accumulation of lipid-based reactive oxygen species (ROS). Understanding the specific mechanism by which a compound like this compound induces cell death is crucial for its development as a therapeutic agent. This document provides detailed protocols for utilizing flow cytometry to distinguish between apoptotic and ferroptotic cell death pathways following treatment with this compound. These methods are essential for researchers in oncology, cell biology, and drug discovery.
Recent studies have shown that this compound's anticancer activity, particularly in colorectal cancer, stems from its ability to induce ferroptosis by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] This action leads to a decrease in the antioxidant capacity of the cell, resulting in the accumulation of lipid ROS, glutathione (B108866) (GSH) depletion, and ultimately, cell death.[1] The use of ferroptosis inhibitors, such as Ferrostatin-1 (Fer-1), can rescue cells from this compound-induced death, confirming the ferroptotic mechanism.[1]
Flow cytometry offers a powerful platform for the quantitative analysis of cell death at the single-cell level. By employing specific fluorescent probes, it is possible to dissect the biochemical and morphological changes characteristic of apoptosis and ferroptosis.
Key Concepts: Apoptosis vs. Ferroptosis
| Feature | Apoptosis | Ferroptosis |
| Morphology | Cell shrinkage, membrane blebbing, chromatin condensation, formation of apoptotic bodies. | Mitochondrial shrinkage, increased mitochondrial membrane density, no significant nuclear condensation. |
| Biochemical Hallmarks | Caspase activation, DNA fragmentation, phosphatidylserine (B164497) (PS) externalization. | Iron accumulation, lipid peroxidation, glutathione (GSH) depletion.[2][3] |
| Key Regulators | Caspases, Bcl-2 family proteins, p53. | GPX4, System Xc-, FSP1, iron metabolism proteins. |
| Inhibitors | Caspase inhibitors (e.g., Z-VAD-FMK). | Iron chelators (e.g., Deferoxamine), lipid ROS scavengers (e.g., Ferrostatin-1).[2][3] |
Experimental Protocols
I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and loss of membrane integrity, a feature of late apoptotic and necrotic cells.[4]
Materials:
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Negative control (vehicle, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound, a positive control for apoptosis, and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution. Combine with the cells from the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation:
| Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Live cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic/necrotic cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells |
II. Analysis of Ferroptosis by Lipid ROS Measurement
This protocol utilizes a fluorescent probe, such as BODIPY™ 581/591 C11 or CellROX™ Green Reagent, to detect lipid peroxidation, a key hallmark of ferroptosis.[5]
Materials:
-
This compound
-
Positive control for ferroptosis (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1)
-
Negative control (vehicle, e.g., DMSO)
-
Lipid ROS detection reagent (e.g., BODIPY™ 581/591 C11 or CellROX™ Green Reagent)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates as described in the apoptosis protocol.
-
Treatment:
-
Pre-treat one set of wells with a ferroptosis inhibitor (e.g., Ferrostatin-1) for 1-2 hours.
-
Treat cells with the desired concentrations of this compound, a positive control for ferroptosis, and a vehicle control for the appropriate duration. Include a group with both this compound and the ferroptosis inhibitor.
-
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the collected cells once with PBS.
-
Staining:
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS or HBSS).
-
Add the lipid ROS detection reagent at the recommended concentration (e.g., 1-10 µM for BODIPY™ 581/591 C11).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the cells immediately using a flow cytometer with the appropriate laser and filter settings for the chosen probe.
-
Data Interpretation:
An increase in the fluorescence intensity of the lipid ROS probe in this compound-treated cells compared to the vehicle control indicates lipid peroxidation. A significant reduction in this fluorescence in the presence of a ferroptosis inhibitor (Ferrostatin-1) confirms that the lipid ROS generation is specific to ferroptosis.
Data Presentation
Table 1: Flow Cytometry Analysis of Cell Death in Response to this compound
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (X µM) | |||
| Staurosporine (Positive Control) |
Table 2: Flow Cytometry Analysis of Lipid ROS Production in Response to this compound
| Treatment | Mean Fluorescence Intensity (Lipid ROS Probe) |
| Vehicle Control | |
| This compound (X µM) | |
| Erastin (Positive Control) | |
| This compound (X µM) + Ferrostatin-1 |
Visualizations
Caption: Experimental workflow for analyzing apoptosis and ferroptosis.
Caption: Simplified signaling pathways of apoptosis and this compound-induced ferroptosis.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis and Cell Death Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - JP [thermofisher.com]
Tracking Delavinone Efficacy In Vivo: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing in vivo imaging techniques to monitor the therapeutic efficacy of Delavinone, a promising agent for colorectal cancer that induces ferroptosis through the PKCδ/Nrf2/GPX4 signaling axis.
Introduction to this compound and its Mechanism of Action
This compound is a novel compound that has demonstrated significant anti-cancer activity, particularly in colorectal cancer models. Its primary mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound exerts its effect by inhibiting Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation and nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This cascade leads to the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, ultimately resulting in cancer cell death via ferroptosis.[1] Understanding this pathway is crucial for developing effective strategies to monitor this compound's efficacy in preclinical models.
In Vivo Imaging Modalities for Tracking this compound's Effects
A variety of non-invasive in vivo imaging techniques can be employed to longitudinally assess this compound's impact on tumor progression and its target signaling pathway. These methods offer real-time, quantitative data from the same animal over time, reducing animal usage and providing more robust statistical power.
Key Imaging Modalities:
-
Bioluminescence Imaging (BLI): A highly sensitive technique that detects light produced by luciferase-expressing cells or reporters. It is ideal for monitoring tumor growth and Nrf2 activity.
-
Fluorescence Imaging: Utilizes fluorescent probes that emit light upon excitation. This modality is well-suited for visualizing specific molecular events associated with ferroptosis, such as lipid peroxidation and labile iron accumulation.
-
Positron Emission Tomography (PET): A nuclear imaging technique that provides quantitative data on metabolic processes and receptor density. PET can be used to measure Nrf2 activation in vivo.
-
Two-Photon Lifetime Imaging Microscopy (2pFLIM): An advanced microscopy technique for high-resolution imaging in living tissues, suitable for monitoring the activity of genetically encoded biosensors for specific protein kinases like PKCδ.
This compound Signaling Pathway
Caption: this compound inhibits PKCδ, leading to reduced Nrf2-mediated GPX4 expression and subsequent ferroptosis.
Application Note 1: Monitoring Tumor Burden with Bioluminescence Imaging
This application note describes the use of bioluminescence imaging (BLI) to track the efficacy of this compound in reducing tumor growth in a colorectal cancer xenograft model.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy on tumor growth using in vivo bioluminescence imaging.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group |
| Baseline Tumor Bioluminescence (photons/s) | X ± SD | Y ± SD |
| End-of-Study Tumor Bioluminescence (photons/s) | X' ± SD | Y' ± SD |
| Tumor Growth Inhibition (%) | N/A | Calculated |
| Body Weight Change (%) | A ± SD | B ± SD |
Experimental Protocol
1. Cell Culture and Animal Model:
-
Culture a human colorectal cancer cell line (e.g., HCT116, HT-29) stably expressing firefly luciferase.
-
Subcutaneously inject 1 x 10^6 cells in 100 µL of PBS into the flank of immunodeficient mice (e.g., nude or SCID).[2]
-
Monitor tumor growth until tumors reach a volume of approximately 50-100 mm³.
2. Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Prepare this compound for in vivo administration. A previous pharmacokinetic study administered this compound intravenously at 1.0 mg/kg and intragastrically at 2.5 and 10.0 mg/kg in mice.[3][4][5] The formulation should be optimized for solubility and stability.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.
3. Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.[6]
-
Inject D-luciferin (150 mg/kg body weight) intraperitoneally.[7][8]
-
Wait for 5-10 minutes for the substrate to distribute.[9]
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.[9]
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor progression.
4. Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Plot the average bioluminescent signal over time for each group to assess tumor growth kinetics.
-
Calculate tumor growth inhibition at the end of the study.
Application Note 2: Visualizing Ferroptosis-Induced Lipid Peroxidation with Fluorescence Imaging
This application note details the use of a fluorescent probe, BODIPY™ 581/591 C11, to detect lipid peroxidation, a key marker of ferroptosis, in tumors following this compound treatment.
Logical Relationship of Probe Activation
Caption: this compound-induced ferroptosis leads to lipid peroxidation, causing a spectral shift in the BODIPY C11 probe.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group |
| Red Fluorescence Intensity (arbitrary units) | R ± SD | R' ± SD |
| Green Fluorescence Intensity (arbitrary units) | G ± SD | G' ± SD |
| Green/Red Fluorescence Ratio | Ratio ± SD | Ratio' ± SD |
Experimental Protocol
1. Animal Model and Treatment:
-
Use a colorectal cancer xenograft model as described in Application Note 1.
-
Treat mice with this compound or vehicle control.
2. Probe Administration and Imaging:
-
At desired time points post-treatment, administer BODIPY™ 581/591 C11 to the mice. The optimal route and dose should be determined empirically, but intravenous injection is common for systemic delivery.
-
Prepare a stock solution of BODIPY™ 581/591 C11 in DMSO.[10][11] A typical in vitro concentration is 1-2 µM, which will need to be adapted for in vivo use.[10]
-
Anesthetize the mice and perform imaging using an in vivo fluorescence imaging system.
-
Acquire images using two different filter sets:
3. Data Analysis:
-
Draw ROIs around the tumors in both the red and green channel images.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the ratio of green to red fluorescence intensity for each tumor. An increased ratio in the this compound-treated group indicates an increase in lipid peroxidation.[12]
Application Note 3: Assessing Nrf2 Inhibition with PET Imaging
This application note outlines a protocol for using Positron Emission Tomography (PET) with the radiotracer [¹⁸F]FSPG to non-invasively measure the activity of the cystine/glutamate antiporter (system xc⁻), which is transcriptionally regulated by Nrf2. Inhibition of the PKCδ/Nrf2 pathway by this compound is expected to decrease system xc⁻ activity and thus reduce [¹⁸⁸F]FSPG uptake in the tumor.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on Nrf2 activity using [¹⁸F]FSPG PET imaging.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group |
| Tumor [¹⁸F]FSPG Uptake (%ID/g) | A ± SD | B ± SD |
| Tumor-to-Muscle Ratio | C ± SD | D ± SD |
| Standardized Uptake Value (SUV) | E ± SD | F ± SD |
Experimental Protocol
1. Animal Model and Treatment:
-
Establish colorectal cancer xenografts in mice. Cell lines with known high Nrf2 activity may be preferable.
-
Treat mice with this compound or vehicle control for a duration sufficient to induce changes in Nrf2 target gene expression.
2. Radiotracer Administration and PET/CT Imaging:
-
Synthesize (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) according to established radiochemical methods.
-
Anesthetize the mice and inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FSPG via the tail vein.
-
After an uptake period (e.g., 60 minutes), perform a whole-body PET/CT scan.[13] A CT scan is used for attenuation correction and anatomical localization.[14]
3. Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm.
-
Co-register the PET and CT images.
-
Draw ROIs on the tumors and other relevant tissues (e.g., muscle, liver) using the CT images as a guide.
-
Calculate the tracer uptake in the tumors, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).[14]
-
A significant decrease in [¹⁸F]FSPG uptake in the this compound-treated group compared to the control group would indicate successful inhibition of the Nrf2 pathway.[15][16]
Application Note 4: High-Resolution Imaging of PKCδ Activity with 2pFLIM
This advanced application note describes the use of a genetically encoded biosensor, CKAR3, and two-photon fluorescence lifetime imaging microscopy (2pFLIM) to visualize PKC activity in real-time within the tumor microenvironment of a living animal. This technique can directly assess the engagement of this compound with its primary target, PKCδ.
Logical Relationship of FRET-based Sensor
Caption: this compound inhibits PKCδ, preventing phosphorylation of the CKAR3 sensor and maintaining a high FRET state.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group |
| Fluorescence Lifetime (ns) | τ₁ ± SD | τ₂ ± SD |
| Change in Fluorescence Lifetime (Δτ) | N/A | Calculated |
Experimental Protocol
1. Genetically Encoded Sensor and Animal Model:
-
Generate a colorectal cancer cell line that stably expresses the CKAR3 sensor.[17][18][19][20][21]
-
Establish orthotopic or subcutaneous tumors in mice. For intravital imaging, a dorsal skinfold chamber or abdominal imaging window model may be necessary.
2. Two-Photon Fluorescence Lifetime Imaging:
-
Anesthetize the mouse and surgically expose the tumor for imaging.
-
Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser and time-correlated single-photon counting (TCSPC) electronics for fluorescence lifetime measurements.
-
Acquire baseline images of the CKAR3-expressing tumor cells to measure the initial fluorescence lifetime.
-
Administer this compound systemically.
-
Perform time-lapse imaging to monitor changes in the fluorescence lifetime of the CKAR3 sensor in response to this compound.
3. Data Analysis:
-
Analyze the TCSPC data to calculate the fluorescence lifetime for each pixel or region of interest.
-
An increase in the fluorescence lifetime of the CKAR3 sensor would indicate a decrease in PKC activity.[18]
-
Compare the change in fluorescence lifetime between this compound-treated and vehicle-treated animals.
By employing these advanced in vivo imaging techniques, researchers can gain a comprehensive understanding of this compound's pharmacodynamics and therapeutic efficacy, accelerating its development as a novel anti-cancer agent.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of human colorectal cancer: Current status, uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. Real-time in vivo imaging reveals localised Nrf2 stress responses associated with direct and metabolism-dependent drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. abpbio.com [abpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging NRF2 activation in non-small cell lung cancer with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A high-performance genetically encoded sensor for cellular imaging of PKC activity in vivo | Semantic Scholar [semanticscholar.org]
- 18. A high-performance genetically encoded sensor for cellular imaging of PKC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A high-performance genetically encoded sensor for cellular imaging of PKC activity in vivo — Zhong Lab [hainingzhonglab.com]
- 21. A high-performance genetically encoded sensor for cellular imaging of PKC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Delavinone solubility issues in PBS and cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Delavirdine in PBS and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Delavirdine and why is its solubility a concern?
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] For in vitro research, its efficacy depends on it remaining in solution to interact with cells or enzymes. Delavirdine is a weakly basic compound, and its free base form has very low aqueous solubility at physiological pH (around 7.4).[4][5][] This can lead to precipitation in common buffers like PBS and in cell culture media, compromising experimental results. The mesylate salt of Delavirdine is often used to improve its aqueous solubility.[1]
Q2: What is the solubility of Delavirdine in different solvents and pH conditions?
Delavirdine's solubility is highly dependent on the pH of the solvent.[][7] It is significantly more soluble in acidic environments.[1][4][5] For laboratory use, it is commonly dissolved in organic solvents like DMSO to create a concentrated stock solution.[][8][9][10][11][12][13]
Data Presentation: Delavirdine Solubility
| Solvent/Condition | Form | Solubility | Reference |
| Water (pH 1.0) | Free Base | 2,942 µg/mL | [1][4][5] |
| Water (pH 2.0) | Free Base | 295 µg/mL | [1][4][5] |
| Water (pH 7.4) | Free Base | 0.81 µg/mL | [1][4][5] |
| DMSO | Mesylate | ≥ 40.3 mg/mL (72.92 mM) | [8][13] |
| DMSO | Mesylate | Soluble to 75 mM | |
| DMSO | Free Base | Soluble to 10 mM | [] |
| DMSO:PBS (pH 7.2) (1:5) | Mesylate | 0.16 mg/mL | [11] |
| Ethanol | Mesylate | 10 mg/mL | [11] |
Q3: What is the recommended method for preparing a Delavirdine stock solution?
For most in vitro applications, a concentrated stock solution of Delavirdine mesylate in 100% DMSO is recommended.[8][10] This allows for the addition of a small volume of the stock solution to your aqueous experimental system, minimizing the final DMSO concentration.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Diluting DMSO Stock in PBS or Cell Media
This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-solubility organic solvent is introduced into a low-solubility aqueous environment.[14]
Experimental Protocols: Preparing a Working Solution of Delavirdine
-
Prepare a High-Concentration Stock Solution: Dissolve Delavirdine mesylate in 100% DMSO to create a stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Pre-warm Aqueous Buffer/Media: Warm your PBS or cell culture medium to 37°C. Solubility is often lower in cold liquids.[14]
-
Serial or Step-wise Dilution: To minimize solvent shock, perform a serial dilution.
-
First, make an intermediate dilution of your DMSO stock in pre-warmed media or PBS.
-
Then, add this intermediate dilution to the final volume of media.
-
-
Slow Addition and Mixing: Add the Delavirdine stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[15] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[14][15]
Issue: Precipitate Forms Over Time in the Incubator
Precipitation can also occur during the course of an experiment due to changes in the media or the compound itself.
-
Potential Cause: Evaporation of media in the incubator can increase the concentration of Delavirdine beyond its solubility limit.
-
Solution: Ensure proper humidification in your incubator and use plates with low-evaporation lids.[14]
-
-
Potential Cause: Interaction with components in the cell culture media, especially serum proteins.
-
Solution: Test the solubility of Delavirdine in a simpler buffer like PBS to see if media components are contributing to the problem.[14] You may also consider reducing the serum concentration if your experiment allows.
-
-
Potential Cause: pH shift in the culture medium. The metabolic activity of cells can alter the pH of the medium, potentially decreasing the solubility of a pH-sensitive compound like Delavirdine.
-
Solution: Ensure your medium is adequately buffered and monitor the pH of your cultures, especially in long-term experiments.
-
Visual Guides
Below are diagrams to help visualize the experimental workflows and troubleshooting logic.
Caption: Workflow for preparing Delavirdine working solutions.
Caption: Decision tree for troubleshooting Delavirdine precipitation.
References
- 1. Delavirdine Mesylate | C23H32N6O6S2 | CID 441386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rescriptor (Delavirdine Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Delavirdine | CAS:136817-59-9 | HIV-1 reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Delavirdine mesylate | CAS:147221-93-0 | Non-nucleoside reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Delavirdine Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in Delavinone (Delavirdine) cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells treated with the same concentration of Delavirdine show significantly different viability readings. What could be the cause?
Answer: High well-to-well variability is a common issue that can often be traced back to procedural inconsistencies or the physicochemical properties of Delavirdine.
| Potential Cause | Explanation | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure even distribution. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation, which can concentrate Delavirdine and affect cell growth. | Fill the outer wells with sterile PBS or media without cells and exclude them from experimental data analysis. |
| Compound Precipitation | Delavirdine has poor aqueous solubility and can precipitate out of the solution, leading to uneven exposure of cells to the compound. | Visually inspect wells for precipitates under a microscope. Prepare Delavirdine dilutions in pre-warmed media and consider using a vehicle like DMSO, ensuring the final concentration is non-toxic to the cells (typically <0.5%). |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | If using an MTT assay, the purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings. | Ensure complete solubilization by vigorous pipetting or placing the plate on an orbital shaker before reading the absorbance. |
Issue 2: Discrepancies Between Different Viability Assays
Question: I am getting conflicting results when I use different cell viability assays (e.g., MTT vs. a luminescence-based ATP assay) to test Delavirdine. Why is this happening?
Answer: Different viability assays measure different cellular parameters. Discrepancies can arise from Delavirdine's specific effects on cellular metabolism.
| Potential Cause | Explanation | Recommended Solution |
| Interference with Assay Chemistry | Compounds with reducing potential can directly reduce tetrazolium salts (like MTT, XTT, MTS) to formazan, independent of cellular metabolic activity, leading to falsely elevated viability readings. | Run a cell-free control with Delavirdine and the assay reagent to check for direct chemical reduction. |
| Alteration of Cellular Metabolism | Delavirdine may alter mitochondrial function or the cellular redox state (NADH/NADPH levels), which are critical for the reduction of tetrazolium dyes. This can lead to an over- or under-estimation of cell viability that is not directly correlated with the number of living cells. | Use an alternative assay that does not rely on metabolic activity, such as a cell permeability assay (e.g., trypan blue exclusion) or a real-time live-cell imaging system. ATP-based assays, which measure cellular ATP levels, can also be a good alternative. |
| Different Mechanisms of Cell Death | Some assays are better at detecting specific cell death pathways (e.g., apoptosis vs. necrosis). | Consider using assays that can differentiate between different modes of cell death, such as Annexin V/PI staining for apoptosis and necrosis. |
Issue 3: Inconsistent Results Across Different Experiments
Question: I am repeating my Delavirdine cell viability assay, but the results are not reproducible. What factors should I consider?
Answer: Lack of reproducibility can stem from variations in experimental conditions and the stability of Delavirdine.
| Potential Cause | Explanation | Recommended Solution |
| Variations in Cell Passage Number | As cells are passaged, their characteristics, including their sensitivity to drugs, can change. | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent Delavirdine Stock and Working Solutions | Delavirdine's stability in solution can be a factor. Repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation. | Prepare fresh working solutions of Delavirdine for each experiment from a stock solution that has undergone minimal freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C. |
| Variable Incubation Times | The cytotoxic or cytostatic effects of Delavirdine may be time-dependent. | Maintain consistent incubation times for drug treatment and assay development across all experiments. |
| Variable CYP450 Expression | Different cell lines, and even the same cell line under different culture conditions, can have varying expression levels of cytochrome P450 enzymes (like CYP3A4), which metabolize Delavirdine. This can lead to different rates of drug breakdown and inconsistent effects. | Characterize the expression of relevant CYP450 enzymes in your cell line. Be aware that factors like cell density and media components can influence enzyme expression. |
Data Presentation
In Vitro Activity and Cytotoxicity of Delavirdine
The following tables summarize available quantitative data on the biological activity and cytotoxicity of Delavirdine. It is important to note that most of the available data is in the context of its anti-HIV activity.
| Parameter | Cell Line | Value | Description |
| IC50 | MT-2 (human lymphocyte) | 0.26 µM | Inhibition of HIV-1 reverse transcriptase.[1] |
| EC50 | MT-4 (human lymphocyte) | 0.01 µM | 50% protection of cells from HIV-1 induced cytopathogenicity. |
| CC50 | H9 and PBMC cultures | >100 µM | 50% cytotoxicity at concentrations greater than 100 µM.[2] |
| Cytotoxicity | Peripheral blood lymphocytes | <8% reduction in viability at 100 µM | Low cellular cytotoxicity observed.[2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Delavirdine stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (pre-warmed to 37°C)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Delavirdine in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include vehicle-only controls.
-
Incubation: Incubate the cells with Delavirdine for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 0.5 mg/mL working solution of MTT in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Alternative Assay: ATP-Based Luminescence Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Delavirdine stock solution
-
Opaque-walled 96-well plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Delavirdine as described in the MTT protocol.
-
Incubation: Incubate for the desired time period.
-
Assay Reagent Addition: Equilibrate the plate and assay reagent to room temperature. Add the assay reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Delavirdine?
A1: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is near the enzyme's catalytic site.[3][4] This binding induces a conformational change that disrupts the enzyme's activity, thereby blocking the conversion of the viral RNA genome into DNA.[3][4]
Q2: Can Delavirdine's poor solubility be a source of inconsistent results?
A2: Yes, absolutely. Delavirdine is sparingly soluble in water. If it precipitates in the cell culture medium, cells will be exposed to inconsistent and lower-than-intended concentrations of the compound. This is a major source of variability in in vitro assays. To mitigate this, it is crucial to prepare the compound correctly, often using a small amount of a solvent like DMSO and ensuring the final concentration in the media does not exceed its solubility limit.
Q3: How does Delavirdine's metabolism affect cell viability assays?
A3: Delavirdine is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by other CYPs.[5][6] Many cancer cell lines express varying levels of these enzymes.[7] If a cell line has high CYP3A4 activity, it may metabolize Delavirdine more rapidly, reducing its effective concentration and leading to an apparent lower cytotoxicity. Conversely, Delavirdine is also an inhibitor of CYP3A4, which can complicate its own metabolism and its interaction with other compounds.[5] This variable metabolism can be a significant source of inconsistent results between different cell lines or even between experiments with the same cell line under different conditions.
Q4: Are there any known off-target effects of Delavirdine that could influence cell viability?
A4: While the primary target of Delavirdine is HIV-1 reverse transcriptase, its inhibition of cytochrome P450 enzymes is a significant off-target effect that can have broad implications in a cellular context, especially when co-administering other drugs.[5] There is limited information on other specific off-target effects that directly impact the viability of non-HIV-infected cells. However, like many small molecules, it could have other, as-yet-uncharacterized interactions within the cell.
Q5: What are the best practices for preparing Delavirdine for in vitro assays?
A5:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in pre-warmed (37°C) complete cell culture medium.
-
Avoid Precipitation: To minimize "crashing out" of the compound, add the DMSO stock to the medium dropwise while gently vortexing. For very high concentrations, consider a stepwise dilution.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent results in Delavirdine cell viability assays.
Caption: Delavirdine's mechanism of action and its metabolic interactions via CYP3A4.
Caption: Logical relationships explaining discrepancies between MTT and ATP assays for Delavirdine.
References
- 1. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
How to mitigate Delavinone precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the precipitation of Delavirdine in stock and working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Delavirdine stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of Delavirdine and its mesylate salt.[1][2]
Q2: What is the maximum recommended concentration for a Delavirdine stock solution in DMSO?
A2: The solubility of Delavirdine mesylate in DMSO can vary slightly between suppliers. To minimize the risk of precipitation, it is advisable to prepare stock solutions at or below the concentrations reported in the literature. Exceeding the solubility limit is a primary cause of precipitation.
Table 1: Reported Solubility of Delavirdine in DMSO
| Compound Form | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Delavirdine mesylate | ≥58.3 | N/A |
| Delavirdine mesylate | N/A | 75 |
| Delavirdine mesylate | ≥40.3 | 72.92 |
Q3: How should Delavirdine stock solutions be stored to prevent precipitation?
A3: Proper storage is critical for maintaining the stability of your Delavirdine stock solution. For long-term storage (up to 6 months), solutions should be kept at -80°C.[3] For short-term storage (up to 1 month), -20°C is acceptable.[3] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[3][4]
Q4: Why does my Delavirdine solution precipitate when I dilute it into an aqueous buffer or cell culture medium?
A4: This is a common issue known as solvent-shift precipitation. Delavirdine is a hydrophobic compound that is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions, especially at neutral pH.[5][6][7] When the high-concentration DMSO stock is introduced into an aqueous environment, the DMSO is diluted, and the Delavirdine is no longer soluble in the resulting solvent mixture, causing it to precipitate out of the solution.[8]
Troubleshooting Guide for Delavirdine Precipitation
Table 2: Troubleshooting & Optimization
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving. | Concentration exceeds solubility limit. | - Ensure the concentration of your stock solution does not exceed the values in Table 1. - Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.[4][9] |
| Precipitate appears after a period of storage. | Improper storage temperature or conditions. | - Store the stock solution at -20°C or -80°C.[3] - Ensure vials are tightly sealed to prevent solvent evaporation or absorption of atmospheric moisture. Hygroscopic DMSO can impact solubility.[3] |
| Precipitate forms after one or more freeze-thaw cycles. | Compound instability due to repeated temperature changes. | - Aliquot the stock solution into smaller, single-use vials immediately after preparation to minimize the number of freeze-thaw cycles.[3][4] |
| Precipitate forms when diluting the DMSO stock into an aqueous buffer or medium. | Solvent-shift precipitation due to low aqueous solubility. | - Decrease the final concentration of Delavirdine in the working solution. - Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer to facilitate rapid mixing.[6] - Perform a serial dilution, first diluting the DMSO stock into a smaller volume of media before adding it to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Delavirdine Stock Solution in DMSO
Materials:
-
Delavirdine mesylate powder (M.Wt: 552.67 g/mol )
-
Anhydrous, high-purity DMSO[3]
-
Sterile, single-use microcentrifuge tubes or cryovials
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Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Mass: Determine the mass of Delavirdine mesylate required for your desired stock concentration and volume. For example, for 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 0.001 L * 552.67 g/mol * 1000 mg/g = 27.63 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of Delavirdine mesylate powder and transfer it to a sterile vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath or gently warm it to 37°C until a clear solution is obtained.[4][9]
-
Aliquot: Once fully dissolved, immediately aliquot the stock solution into single-use, light-protected vials to prevent degradation and repeated freeze-thaw cycles.
-
Store: Label the vials clearly and store them at -20°C for short-term use or -80°C for long-term storage.[3]
Caption: Workflow for preparing a stable Delavirdine stock solution.
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets Human Immunodeficiency Virus Type 1 (HIV-1).[10][11] Its mechanism of action involves the following steps:
-
Binding: Delavirdine binds directly to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is near, but distinct from, the enzyme's catalytic site.[5][11]
-
Conformational Change: This binding induces a conformational change in the enzyme, disrupting the catalytic site's flexibility and function.[5][12]
-
Inhibition: The altered enzyme is unable to perform its essential function: converting the single-stranded viral RNA genome into double-stranded proviral DNA.[12][13] This blocks both the RNA-dependent and DNA-dependent DNA polymerase activities of the RT enzyme.[10]
-
Replication Block: By preventing the formation of proviral DNA, Delavirdine halts the HIV-1 life cycle before the viral genetic material can be integrated into the host cell's genome, thereby inhibiting viral replication.[14]
Delavirdine is highly selective for HIV-1 RT and does not significantly inhibit HIV-2 RT or human cellular DNA polymerases.[12][13]
Caption: Delavirdine allosterically inhibits HIV-1 Reverse Transcriptase.
References
- 1. apexbt.com [apexbt.com]
- 2. Delavirdine | CAS:136817-59-9 | HIV-1 reverse transcriptase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Delavirdine Mesylate | C23H32N6O6S2 | CID 441386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Delavirdine | Oncohema Key [oncohemakey.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. journalirjpac.com [journalirjpac.com]
Technical Support Center: Overcoming Delavinone Resistance in Colorectal Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavinone in colorectal cancer (CRC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in colorectal cancer cells?
This compound induces a form of programmed cell death called ferroptosis in colorectal cancer cells. It achieves this by inhibiting the PKCδ/Nrf2/GPX4 signaling pathway. Specifically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This inhibition of Nrf2 phosphorylation leads to its reduced nuclear translocation and a subsequent decrease in the expression of downstream target genes, including Glutathione (B108866) Peroxidase 4 (GPX4). The downregulation of GPX4, a key enzyme that protects against lipid peroxidation, results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death[1].
Q2: What are the potential mechanisms of resistance to this compound in colorectal cancer cells?
While specific studies on this compound resistance are limited, based on its mechanism of action, potential resistance mechanisms in colorectal cancer cell lines could include:
-
Upregulation of the target pathway: Increased expression or activity of PKCδ, Nrf2, or GPX4 could counteract the inhibitory effects of this compound[1]. Overexpression of GPX4 has been shown to weaken the anticancer effect of this compound[1].
-
Alterations in iron metabolism: Since ferroptosis is an iron-dependent process, changes in iron uptake, storage, or export could confer resistance.
-
Increased antioxidant capacity: Enhanced production of other antioxidant molecules, independent of the Nrf2/GPX4 pathway, could protect cells from lipid peroxidation.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump various drugs out of the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance in cancer[2].
Q3: How can I generate a this compound-resistant colorectal cancer cell line for my experiments?
A common method for developing drug-resistant cancer cell lines is through continuous or intermittent exposure to increasing concentrations of the drug over a prolonged period. Here is a general protocol that can be adapted for this compound:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental colorectal cancer cell line (e.g., HCT116, SW480, HT-29) using a cell viability assay.
-
Initial chronic exposure: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50 value.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This can be done in increments of 1.5 to 2-fold.
-
Monitoring and selection: Continuously monitor the cells for viability and growth. The process will select for a population of cells that can survive and proliferate at higher concentrations of the drug.
-
Characterization of resistant cells: Once a resistant cell line is established (typically after several months), it should be characterized by determining the new, higher IC50 of this compound and investigating the underlying resistance mechanisms through molecular and cellular assays.
This process can take 6-12 months or longer to establish a stable resistant cell line.
Troubleshooting Guides
Problem 1: Low or no cytotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific colorectal cancer cell line. IC50 values can vary significantly between different cell lines. |
| Cell Line Insensitivity | Some colorectal cancer cell lines may have intrinsic resistance to ferroptosis-inducing agents. Consider screening a panel of different colorectal cancer cell lines to find a more sensitive model. |
| Drug Inactivity | Ensure that the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions for each experiment. |
| High Cell Density | High cell confluency can sometimes lead to reduced drug sensitivity. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Serum Components in Media | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of certain compounds. Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's health. |
Problem 2: Difficulty in confirming ferroptosis as the primary cell death mechanism.
| Possible Cause | Troubleshooting Step |
| Multiple Cell Death Pathways Activated | This compound may induce other forms of cell death in addition to ferroptosis. |
| - Use specific inhibitors: Co-treat cells with this compound and specific inhibitors of different cell death pathways. Ferroptosis can be inhibited by iron chelators (e.g., deferoxamine) or lipid ROS scavengers (e.g., ferrostatin-1, liproxstatin-1). Apoptosis can be inhibited by pan-caspase inhibitors (e.g., Z-VAD-FMK). Necroptosis can be inhibited by RIPK1 inhibitors (e.g., necrostatin-1). A rescue of cell viability by ferroptosis inhibitors would confirm this mechanism. | |
| Insufficient evidence of ferroptosis markers | Relying on a single assay may not be sufficient to confirm ferroptosis. |
| - Measure lipid peroxidation: Use fluorescent probes like C11-BODIPY 581/591 to detect lipid ROS by flow cytometry or fluorescence microscopy. | |
| - Measure glutathione (GSH) depletion: Use commercially available kits to quantify intracellular GSH levels. A significant decrease in GSH is a hallmark of ferroptosis. | |
| - Analyze key protein expression: Use Western blotting to check for the downregulation of GPX4 and potentially other proteins in the ferroptosis pathway. |
Problem 3: Acquired resistance to this compound observed over time.
| Possible Cause | Troubleshooting Step |
| Upregulation of the PKCδ/Nrf2/GPX4 pathway | Chronic exposure to this compound may lead to compensatory upregulation of the target pathway. |
| - Analyze protein expression: Perform Western blot analysis to compare the protein levels of PKCδ, nuclear Nrf2, and GPX4 in resistant cells versus parental cells. | |
| - Combination therapy: Consider combining this compound with inhibitors of other key survival pathways. For example, since Nrf2 is a master regulator of the antioxidant response, combining this compound with an Nrf2 inhibitor (e.g., brusatol, luteolin) could re-sensitize resistant cells[3][4]. | |
| Activation of alternative survival pathways | Cancer cells can activate bypass signaling pathways to evade drug-induced cell death. |
| - Pathway analysis: Use techniques like RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells. | |
| - Targeted combination therapy: Based on the pathway analysis, select a second inhibitor that targets a key node in the identified survival pathway. | |
| Increased drug efflux | Overexpression of ABC transporters is a common mechanism of acquired drug resistance. |
| - Assess ABC transporter expression and function: Use qPCR or Western blotting to measure the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2). A functional assay using a fluorescent substrate of these transporters (e.g., rhodamine 123) can also be performed. | |
| - Use of ABC transporter inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil, tariquidar) may restore sensitivity to this compound. |
Quantitative Data
Table 1: Example IC50 Values of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HCT116 | Colon Carcinoma | Determine Experimentally |
| SW480 | Colon Adenocarcinoma | Determine Experimentally |
| HT-29 | Colon Adenocarcinoma | Determine Experimentally |
| DLD-1 | Colon Adenocarcinoma | Determine Experimentally |
| LoVo | Colon Adenocarcinoma | Determine Experimentally |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for PKCδ, Nrf2, and GPX4
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCδ, Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Signaling Pathways and Workflows
Caption: this compound's mechanism of action in colorectal cancer cells.
Caption: Troubleshooting workflow for low this compound cytotoxicity.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and Strategies to Overcome Drug Resistance in Colorectal Cancer | MDPI [mdpi.com]
- 3. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Delavinone Bioavailability in Animal Models
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Delavinone in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it a concern?
A1: The absolute oral bioavailability of this compound in mice has been reported to be approximately 12.4%[1][2][3]. This low bioavailability indicates that a large fraction of the orally administered dose does not reach the systemic circulation, which can lead to high variability in experimental results, reduced therapeutic efficacy, and the need for higher doses that may increase the risk of toxicity.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: While specific studies on this compound's physicochemical properties are limited, its low oral bioavailability is likely attributable to poor aqueous solubility. Many compounds with complex structures, like this compound, exhibit low solubility in gastrointestinal fluids, which is a primary barrier to drug absorption.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through micronization or nanosizing can improve its dissolution rate[4][5].
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and maintain a supersaturated state in the gastrointestinal tract[6][7][8][9][10].
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming a microemulsion in the gut[11][12][13][14][15].
-
Complexation: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | - Ensure a standardized and consistent oral gavage technique. - Verify the dose volume and concentration for each animal. - Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs. |
| Formulation is not Homogeneous | - If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. - Consider performing content uniformity testing on the formulation. |
| Interaction with Food | - Implement a consistent fasting period (e.g., 4-12 hours) before dosing to minimize food effects on absorption[16][17]. |
| Physiological Differences | - A robust formulation (e.g., a well-formulated SEDDS) can reduce variability by minimizing the impact of physiological differences between animals. |
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility and Dissolution | - Particle Size Reduction: Prepare a nanosuspension of this compound (see Experimental Protocol 1). - Solid Dispersion: Create a solid dispersion with a hydrophilic polymer like PVP K30 or HPMC (see Experimental Protocol 2). - Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocol 3). |
| High First-Pass Metabolism | - While not yet reported for this compound, this is a common issue for oral drugs. - Conduct in vitro metabolic stability assays using liver microsomes to assess the extent of first-pass metabolism. - If metabolism is high, a prodrug approach or co-administration with a metabolic inhibitor (in preclinical studies) could be considered. |
| Efflux by Intestinal Transporters | - Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters such as P-glycoprotein. - If efflux is identified, co-administration with a known inhibitor in preclinical models can confirm its impact on bioavailability. |
Summary of Potential Formulation Strategies and Expected Outcomes
| Formulation Strategy | Principle | Expected Improvement in Pharmacokinetic Parameters |
| Nanosuspension | Increases surface area, leading to enhanced dissolution velocity and saturation solubility. | Increased Cmax and AUC. |
| Solid Dispersion | Enhances wettability and dispersibility, maintaining the drug in an amorphous, higher-energy state for improved dissolution. | Significantly increased Cmax and AUC. |
| SEDDS | Presents the drug in a solubilized form, which upon gentle agitation in GI fluids forms a fine emulsion, facilitating absorption. | Substantially increased Cmax and AUC, potentially reduced Tmax. |
Note: The following tables present hypothetical data to illustrate the potential improvements in this compound's pharmacokinetic parameters following formulation optimization. Actual results may vary.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 12 | 2.0 | 200 ± 45 | 100 (Reference) |
| Nanosuspension | 10 | 150 ± 35 | 1.5 | 700 ± 150 | 350 |
| Solid Dispersion | 10 | 250 ± 50 | 1.0 | 1200 ± 220 | 600 |
| SEDDS | 10 | 400 ± 75 | 0.75 | 1800 ± 300 | 900 |
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a this compound nanosuspension to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) - HPMC, Polyvinylpyrrolidone K30 - PVP K30)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1% w/v HPMC) in purified water with gentle stirring.
-
Dispersion of this compound: Disperse a specific amount of this compound (e.g., 2% w/v) in the stabilizer solution to form a pre-suspension.
-
Homogenization/Milling:
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved.
-
Wet Milling: Introduce the pre-suspension into a milling chamber containing milling media (e.g., zirconium oxide beads) and mill at a specific speed for a defined duration.
-
-
Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) during the process using dynamic light scattering (DLS). The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and morphology (using scanning or transmission electron microscopy).
-
Lyophilization (Optional): For long-term stability, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to obtain a powder that can be reconstituted before use.
Experimental Protocol 2: Preparation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to improve its dissolution and oral absorption.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
Methodology (Solvent Evaporation Method):
-
Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (using DSC and XRD to confirm the amorphous state of the drug).
Experimental Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish emulsion.
-
Preparation of this compound SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Dissolve the required amount of this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a uniform emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for improving its bioavailability.
Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent ferroptosis.
Caption: Workflow for developing and evaluating formulations to improve this compound's bioavailability.
References
- 1. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacokinetic Study of this compound in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. wjpls.org [wjpls.org]
- 9. ijrar.org [ijrar.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Troubleshooting Weak Nrf2 Western Blot Signals After Delavinone Treatment
This guide is designed for researchers, scientists, and drug development professionals who are observing weak or absent Western blot bands for the transcription factor Nrf2 following treatment with Delavinone. This document provides a structured approach to troubleshooting, distinguishing between expected biological outcomes and potential technical errors in the experimental workflow.
Frequently Asked Questions (FAQs) - Understanding the Biological Context
Q1: What is the expected effect of this compound on Nrf2 protein levels?
A: The observed weak Nrf2 band may be the expected biological result of your experiment, not a technical failure. Scientific literature indicates that this compound inhibits protein kinase C-δ (PKC-δ).[1][2] This kinase is responsible for phosphorylating Nrf2, a critical step for its stabilization and translocation to the nucleus. By inhibiting PKC-δ, this compound prevents Nrf2 phosphorylation, which in turn suppresses its nuclear translocation and promotes its degradation by the Keap1 protein complex.[1][2] Therefore, a decrease in total Nrf2 protein levels is the anticipated outcome of successful this compound treatment.
Q2: If this compound causes Nrf2 degradation, how can I effectively measure its impact?
A: Since total Nrf2 levels are expected to decrease, measuring the downstream effects or specific Nrf2 pools can provide a more robust assessment of this compound's activity.
-
Analyze Downstream Target Genes: The primary function of Nrf2 is to act as a transcription factor. A reduction in Nrf2 activity will lead to decreased expression of its target genes. Consider performing Western blots for proteins like Heme Oxygenase 1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), or subunits of glutamate-cysteine ligase (GCLC, GCLM), which are well-established markers of Nrf2 activity.[3]
-
Perform Cellular Fractionation: Under basal conditions, Nrf2 levels are kept very low in the cell.[3] Upon activation, Nrf2 translocates to the nucleus.[4][5][6] this compound is expected to prevent this translocation.[2] By separating cytoplasmic and nuclear fractions, you can show a decrease in the nuclear pool of Nrf2 after treatment, providing a more nuanced view than a whole-cell lysate.
-
Use a Positive Control for Nrf2 Activation: To ensure your system for detecting Nrf2 is working, treat cells with a known Nrf2 activator, such as Sulforaphane (SFN), in a parallel control lane.[4] This will confirm that your antibody and protocol can detect Nrf2 when it is stabilized and present at higher levels.
Visualizing the Mechanism: this compound's Effect on Nrf2
References
- 1. researchgate.net [researchgate.net]
- 2. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Long-Term Delavirdine Dosing in In Vivo Research: A Technical Guide
For researchers, scientists, and drug development professionals embarking on long-term in vivo studies involving the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, careful consideration of dosage, potential toxicities, and experimental design is paramount. This technical support center provides essential guidance in a question-and-answer format to address common challenges and ensure the rigor and reproducibility of your research.
Delavirdine, an inhibitor of HIV-1 reverse transcriptase, has been studied for its antiretroviral properties. Its in vivo application in long-term research models requires a nuanced approach to dosage to achieve desired therapeutic or experimental effects while mitigating adverse outcomes. This guide offers insights into dosage adjustments, monitoring for toxicities, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Delavirdine?
A1: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its DNA polymerase activity. This action prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][2] Delavirdine does not inhibit human DNA polymerases.[1]
Q2: What is a recommended starting dosage for Delavirdine in long-term studies with mice and rats?
A2: Published literature on specific long-term efficacy studies in rodents is limited. However, based on toxicological studies, a starting point can be extrapolated. For rats, doses of 50 to 200 mg/kg/day have been used in teratogenicity studies. A study on pregnant rats utilized doses of 20 and 60 mg/kg/day. In mice, carcinogenicity was observed at systemic exposures 0.5 to 4 times that of human therapeutic doses.
It is crucial to note that Delavirdine exhibits nonlinear pharmacokinetics, meaning that a proportional increase in dose does not lead to a proportional increase in plasma concentration, especially at higher doses where metabolic pathways can become saturated. Therefore, a conservative approach is recommended. A suggested starting dose for both mice and rats could be in the range of 20-50 mg/kg/day , administered orally. Dose-ranging studies are highly recommended to determine the optimal dose for your specific experimental endpoint.
Q3: How should Delavirdine be prepared and administered to rodents?
A3: Delavirdine mesylate has low aqueous solubility at neutral pH. For oral administration, it can be suspended in a suitable vehicle such as 0.5% methylcellulose (B11928114) or 1% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous before each administration. Oral gavage is a common and effective method for precise dosing.
Troubleshooting Guide
Issue: I am observing skin abnormalities in my study animals. What should I do?
-
Clinical Signs to Monitor: The most common side effect of Delavirdine in humans is a skin rash.[2] In rodents, this can manifest as erythema (redness), alopecia (hair loss), scaling, or ulcerative dermatitis.[3][4] Closely observe the animals daily, paying particular attention to the dorsal trunk, neck, and head regions.
-
Monitoring Protocol:
-
Visual Inspection: Conduct daily visual checks of the entire body surface.
-
Scoring System: Implement a simple scoring system (e.g., 0 = normal, 1 = mild erythema, 2 = moderate erythema with scaling, 3 = severe erythema with ulceration) to quantify the severity of skin reactions.
-
Body Weight: Monitor body weight at least three times a week. Significant weight loss can be an indicator of systemic toxicity.
-
Behavioral Changes: Note any changes in behavior, such as excessive scratching, lethargy, or reduced food and water intake.
-
-
Management:
-
If mild skin reactions are observed, continue dosing and monitor closely. The rash may resolve on its own.
-
For moderate to severe reactions, or if accompanied by systemic signs of illness (e.g., significant weight loss, lethargy), consider a dose reduction or temporary cessation of treatment.
-
Consult with a veterinarian for appropriate supportive care, which may include topical emollients to soothe the skin.
-
Issue: How can I adjust the Delavirdine dosage during a long-term study?
-
Pharmacokinetic Considerations: Delavirdine's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, and it is also an inhibitor of this enzyme. This can lead to drug-drug interactions if co-administered with other CYP3A4 substrates. The nonlinear pharmacokinetics mean that dose adjustments should be made cautiously.
-
Dose Adjustment Strategy:
-
Start Low: Begin with a dose in the lower end of the recommended range (e.g., 20 mg/kg/day).
-
Monitor Efficacy and Toxicity: Assess your primary experimental outcome and monitor for any adverse effects.
-
Gradual Escalation: If the desired effect is not achieved and no toxicity is observed, the dose can be increased incrementally (e.g., by 50%) every 1-2 weeks.
-
Plasma Level Monitoring (Optional but Recommended): If possible, collect satellite blood samples to determine plasma concentrations of Delavirdine. This can provide valuable data to correlate exposure with efficacy and toxicity, especially given the compound's nonlinear pharmacokinetics.
-
Data Presentation
Table 1: Summary of Delavirdine Dosage and Toxicity Data in Animal Models
| Species | Study Type | Dosage | Observed Effects | Reference |
| Rat | Teratogenicity | 50-200 mg/kg/day | Ventricular septal defects | |
| Rat | Reproductive | 20 and 60 mg/kg/day | Increased litter weight at 3-times the human therapeutic dose | |
| Mouse | Carcinogenicity | Systemic exposures 0.5-4x human therapeutic dose | Increased incidence of hepatocellular and urinary bladder tumors |
Table 2: Human Pharmacokinetic Parameters of Delavirdine
| Parameter | Value |
| Bioavailability | ~85% |
| Protein Binding | ~98% |
| Metabolism | Hepatic (CYP3A4 and CYP2D6) |
| Half-life | ~5.8 hours |
| Excretion | Urine (~51%) and Feces (~44%) |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Delavirdine Suspension
-
Materials: Delavirdine mesylate powder, 0.5% (w/v) methylcellulose solution, sterile water, weighing scale, mortar and pestle or homogenizer, graduated cylinder, oral gavage needles appropriate for the animal size.
-
Procedure: a. Calculate the total amount of Delavirdine mesylate needed for the study group for a specific number of dosing days. b. Weigh the required amount of Delavirdine powder accurately. c. Prepare the required volume of 0.5% methylcellulose solution in sterile water. d. Gradually add the Delavirdine powder to a small amount of the vehicle in a mortar and triturate to form a smooth paste. e. Slowly add the remaining vehicle while continuously mixing to ensure a uniform suspension. Alternatively, use a homogenizer for a more consistent suspension. f. Store the suspension at 4°C and protect it from light. Shake well before each use. g. Administer the suspension to the animals via oral gavage at the calculated volume based on their most recent body weight.
Mandatory Visualizations
Caption: Mechanism of action of Delavirdine in inhibiting HIV-1 replication.
Caption: General experimental workflow for a long-term in vivo study with Delavirdine.
Caption: Troubleshooting logic for managing adverse events during Delavirdine treatment.
References
Unexpected cytotoxicity of Delavinone in control cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Delavinone in control cell lines. This compound, an analog of peimine, is investigated for its anticancer properties, primarily through the induction of ferroptosis. While potent against cancer cells, unexpected toxicity in non-cancerous control cell lines can occur. This guide offers insights into the potential causes and solutions for these anomalous results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cells versus control cell lines?
This compound is expected to be significantly more cytotoxic to cancer cells, particularly colorectal cancer cells, than to non-cancerous control cell lines. Its mechanism of action involves the induction of ferroptosis, a form of programmed cell death, by inhibiting the PKCδ/Nrf2/GPX4 signaling axis.[1] This pathway is often dysregulated in cancer cells, making them more susceptible to this compound-induced cell death. In contrast, normal cells are generally expected to have more robust defense mechanisms against oxidative stress and ferroptosis. For instance, peimine, a bioactive substance from which this compound is derived, has been shown to significantly inhibit the growth of prostate cancer cells with no significant effect on normal prostate cells at similar concentrations.[2]
Q2: We are observing significant cytotoxicity in our non-cancerous control cell line after this compound treatment. What are the potential biological reasons for this?
Unexpected cytotoxicity in control cell lines can stem from several biological factors:
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On-Target Effects in Normal Cells: The cellular pathways targeted by this compound are also present in normal cells, albeit typically with different regulation.
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PKCδ Inhibition: Protein Kinase C delta (PKCδ) is involved in various cellular processes in normal cells, including apoptosis and cell cycle regulation. Inhibition of PKCδ in normal cells could disrupt these essential functions.
-
Nrf2 Inhibition: The Nrf2 pathway is a critical defense mechanism against oxidative stress in normal cells. Inhibition of Nrf2 can leave normal cells vulnerable to oxidative damage and subsequent cell death.
-
Ferroptosis Induction: While cancer cells can be more susceptible, normal cells can also undergo ferroptosis if their antioxidant defenses are overwhelmed.
-
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides the intended PKCδ/Nrf2 pathway, leading to unforeseen toxicity.
-
Cell Line Specific Sensitivity: The specific control cell line being used may have unique characteristics that make it particularly sensitive to this compound. This could include lower expression of protective antioxidant proteins or a higher baseline level of oxidative stress.
Q3: Could our experimental setup be the cause of the unexpected cytotoxicity?
Yes, experimental artifacts are a common source of misleading cytotoxicity data. Consider the following:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous culture media. Precipitation of the compound can lead to inaccurate concentrations and can itself be toxic to cells. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic to the cells.
-
Assay Interference: The components of your cytotoxicity assay may interact with this compound. For example, some compounds can directly reduce MTT tetrazolium salts, leading to a false viability signal. It is crucial to run a "compound only" control (this compound in media without cells) to check for such interference.
-
Inappropriate Assay Choice: The selected cytotoxicity assay may not be suitable for the mechanism of action. For instance, an assay that measures metabolic activity (like MTT) might not accurately reflect cell death if the compound affects mitochondrial function without immediately causing cell lysis. It is often advisable to use orthogonal assays that measure different aspects of cell health (e.g., membrane integrity via LDH release and metabolic activity via resazurin).
Q4: How can we improve the reproducibility of our this compound cytotoxicity experiments?
Reproducibility issues in cell-based assays are common. To improve consistency:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency.
-
Quality Control of Reagents: Use fresh, high-quality reagents. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Consistent Timing: Standardize the duration of cell culture, compound treatment, and assay incubation times.
-
Plate Layout: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter are more prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent, gentle pipetting to avoid cell stress and ensure accurate reagent delivery.
Troubleshooting Guides
Guide 1: High Cytotoxicity in Control Cell Lines
This guide provides a step-by-step approach to troubleshoot high cytotoxicity readings in your control experiments.
| Step | Action | Rationale |
| 1 | Verify Compound Integrity and Concentration | Confirm the identity and purity of your this compound stock. Re-measure the concentration and prepare fresh dilutions. |
| 2 | Assess Compound Solubility | Visually inspect the diluted this compound in culture media for any signs of precipitation. If necessary, adjust the solvent or sonicate the solution. |
| 3 | Run Control Experiments | Include the following controls: Untreated cells, Vehicle control (cells treated with the same concentration of solvent used for this compound), and Compound in media only (no cells). |
| 4 | Perform a Dose-Response and Time-Course Experiment | Test a wide range of this compound concentrations and measure cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). This will help determine if the toxicity is dose- and time-dependent. |
| 5 | Use an Orthogonal Cytotoxicity Assay | If you are using an MTT or resazurin (B115843) assay (metabolic activity), try an LDH assay (membrane integrity) or a direct cell counting method to confirm the results. |
| 6 | Evaluate Cell Line Health | Ensure your control cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. |
| 7 | Consider an Alternative Control Cell Line | If the issue persists, the chosen control cell line may be particularly sensitive. Test this compound on a different, well-characterized non-cancerous cell line. |
Guide 2: Inconsistent or Non-Reproducible Results
This guide helps address variability between replicate wells and between experiments.
| Step | Action | Rationale |
| 1 | Review Cell Seeding Protocol | Ensure a homogenous cell suspension before plating. Use a consistent seeding density and allow cells to adhere and stabilize before treatment. |
| 2 | Check for Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| 3 | Standardize Incubation Conditions | Ensure uniform temperature, humidity, and CO2 levels in the incubator. Avoid stacking plates. |
| 4 | Optimize Pipetting Technique | Use calibrated pipettes and be consistent with your technique. When adding reagents, place the pipette tip at the same depth and angle in each well. |
| 5 | Ensure Complete Reagent Mixing | After adding reagents, gently mix the plate to ensure uniform distribution without disturbing the cells. |
| 6 | Verify Plate Reader Settings | Confirm that the correct wavelengths and settings are used for your specific assay. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound Analog (Peimine) | DU-145 | Human Prostate Cancer | ~10 | 48 | [2] |
| LNCaP | Human Prostate Cancer | ~5 | 48 | [2] | |
| PC-3 | Human Prostate Cancer | ~2.5 | 48 | [2] | |
| RWPE-1 | Human Normal Prostate Epithelial | Not significantly cytotoxic at 2.5, 5, and 10 µM | 48 | [2] | |
| Ferroptosis Inducer (Erastin) | HeLa | Human Cervical Cancer | 30.88 | 24 | [3] |
| SiHa | Human Cervical Cancer | 29.40 | 24 | [3] | |
| MDA-MB-231 | Human Breast Cancer | 40 | 24 | [3] | |
| MCF-7 | Human Breast Cancer | 80 | 24 | [3] | |
| Ferroptosis Inducer (RSL3) | A549 | Human Lung Cancer | 0.5 | 24 | [3] |
| H1975 | Human Lung Cancer | 0.15 | 24 | [3] | |
| MCF-7 | Human Breast Cancer | > 2 | 72 | [3] | |
| bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide | HCT116 | Human Colon Cancer | 9.7 | Not Specified | [4] |
| DLD-1 | Human Colon Cancer | 6.9 | Not Specified | [4] | |
| CCD-1059SK | Human Normal Fibroblast | Not cytotoxic up to 200 µM | Not Specified | [4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells and culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated and vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cells and culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Protocol 3: Resazurin Cell Viability Assay
This protocol uses the redox indicator resazurin to measure cell metabolic activity.
Materials:
-
Cells and culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
Resazurin solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound.
-
Incubate for the desired treatment period.
-
Add resazurin solution to each well (typically 10-20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Visualizations
Caption: this compound induces ferroptosis by inhibiting PKCδ.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+ /CaMKII/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Delavinone vs. Erastin: A Comparative Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology. Two small molecules, delavinone (B12416197) and erastin (B1684096), have been identified as inducers of this pathway, albeit through distinct mechanisms. This guide provides an objective comparison of their performance in inducing ferroptosis, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.
Performance Comparison: this compound vs. Erastin
The following table summarizes the key characteristics and performance metrics of this compound and erastin in inducing ferroptosis. While extensive quantitative data is available for erastin across various cell lines, the data for this compound is currently more qualitative.
| Feature | This compound | Erastin |
| Mechanism of Action | Inhibits PKCδ-mediated phosphorylation of Nrf2, leading to decreased GSH synthesis and inactivation of GPX4.[1] | Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, reduced glutathione (B108866) (GSH) synthesis, and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][3] Can also act on Voltage-Dependent Anion Channels (VDAC) and p53. |
| Target Pathway | PKCδ/Nrf2/GPX4 axis[1] | System Xc-/GSH/GPX4 axis |
| Effect on Cell Viability (IC50) | Significantly inhibits colorectal cancer (CRC) cell proliferation.[1] Specific IC50 values for ferroptosis induction are not yet widely reported. | Induces cell death in various cancer cell lines with IC50 values typically in the micromolar range. For example: • ~10-40 µM in various cancer cell lines. |
| Lipid ROS Production | Increases cellular lipid ROS levels in CRC cells.[1] | Induces significant accumulation of lipid ROS. |
| Malondialdehyde (MDA) Accumulation | Increases MDA accumulation in CRC cells.[1] | Leads to increased levels of MDA, a marker of lipid peroxidation. |
| Glutathione (GSH) Depletion | Causes GSH depletion in CRC cells.[1] | Potently depletes intracellular GSH levels. |
| Reversibility by Ferroptosis Inhibitors | This compound-induced cell death is ameliorated by ferroptosis inhibitors such as ferrostatin-1 (Fer-1) and deferoxamine (B1203445) (DFO).[1] | Erastin-induced cell death is effectively rescued by ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and erastin and to calculate their IC50 values.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or erastin for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species.
Protocol:
-
Seed cells in a suitable plate or dish for microscopy or flow cytometry and treat with this compound or erastin.
-
Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 2 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately using a fluorescence microscope or a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Malondialdehyde (MDA) Assay
Objective: To measure the levels of MDA, a stable product of lipid peroxidation.
Protocol:
-
Treat cells with this compound or erastin, then harvest and lyse them.
-
Use a commercially available MDA assay kit. Typically, the cell lysate is mixed with a thiobarbituric acid (TBA) solution.
-
Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with an MDA standard.
Glutathione (GSH) Assay
Objective: To quantify the intracellular concentration of reduced glutathione.
Protocol:
-
After treatment with this compound or erastin, wash and lyse the cells.
-
Use a commercial GSH assay kit. The principle often involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Measure the absorbance of the TNB product at 412 nm.
-
Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
PKCδ Kinase Activity Assay
Objective: To measure the kinase activity of PKCδ in response to this compound treatment.
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Use a commercial PKC kinase activity assay kit. These kits typically provide a specific substrate for PKCδ and a phosphospecific antibody to detect the phosphorylated substrate.
-
Incubate the cell lysate with the PKCδ substrate and ATP.
-
Detect the level of substrate phosphorylation using the provided antibody, often through an ELISA-based method with a colorimetric or fluorometric readout.
-
Quantify the PKCδ kinase activity relative to a control.
Nrf2 Nuclear Translocation Assay
Objective: To determine the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Treat cells with this compound.
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of Nrf2 using immunofluorescence microscopy. A decrease in nuclear Nrf2 staining in this compound-treated cells compared to control indicates inhibition of translocation.
-
Alternatively, perform subcellular fractionation to separate nuclear and cytoplasmic extracts, followed by Western blotting for Nrf2 in each fraction. A decrease in the nuclear-to-cytoplasmic Nrf2 ratio would confirm the inhibitory effect.
Conclusion
Both this compound and erastin are valuable tools for inducing ferroptosis, a cell death modality with significant therapeutic potential. Erastin is a well-characterized inducer with a clear mechanism of action centered on the inhibition of system Xc-, leading to GSH depletion. Its effects have been quantified across numerous cancer cell lines. This compound represents a novel ferroptosis inducer with a distinct mechanism involving the inhibition of the PKCδ/Nrf2 signaling axis. While current data strongly supports its pro-ferroptotic activity in colorectal cancer, further quantitative studies are needed to fully delineate its potency and efficacy in comparison to established inducers like erastin. The choice between these compounds will depend on the specific research question, the cellular context, and the signaling pathway of interest. This guide provides a foundational framework for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these ferroptosis inducers.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Compendium of Kinetic Modulatory Profiles Identifies Ferroptosis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis in Neurons and Cancer Cells Is Similar But Differentially Regulated by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxaliplatin and Delavirdine in Colorectal Cancer Models: Established Therapy Meets Repurposing Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Oxaliplatin, a cornerstone of colorectal cancer chemotherapy, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with theoretical potential as an anti-cancer agent. This document contrasts the well-documented efficacy and mechanisms of Oxaliplatin with the nascent, yet intriguing, possibilities of repurposing Delavirdine for oncology applications.
Oxaliplatin is a third-generation platinum-based chemotherapy drug, widely used in the treatment of colorectal cancer, often in combination with other agents like 5-fluorouracil.[1][2] Its mechanism of action is well-characterized and involves the formation of DNA adducts, leading to cell death.[1][3][4][5] In contrast, Delavirdine is an FDA-approved antiviral medication for HIV-1, and its potential in cancer therapy is an area of emerging research.[6][7] This guide will present the established data for Oxaliplatin and explore the theoretical anti-cancer mechanisms of NNRTIs like Delavirdine, providing a framework for potential future research in colorectal cancer models.
Performance Data in Colorectal Cancer Models
Quantitative data for Oxaliplatin's efficacy in colorectal cancer models is extensive. The following tables summarize representative data on its cytotoxic effects on colorectal cancer cell lines and its impact on tumor growth in preclinical models. It is crucial to note that no direct comparative studies between Delavirdine and Oxaliplatin in colorectal cancer have been identified in the current literature. The data for Delavirdine remains hypothetical and is presented to illustrate the type of investigation required.
Table 1: In Vitro Cytotoxicity Data
| Drug | Cell Line | Assay Type | IC50 / Effect | Source |
| Oxaliplatin | HCT116 | MTT Assay | Dose-dependent decrease in viability | [8] |
| SW620 | MTT Assay | Dose-dependent decrease in viability | [8] | |
| HT29 | CCK-8 Assay | Concentration-dependent decrease in viability | [9] | |
| CT26 | MTT Assay | Dose-dependent decrease in viability | [7] | |
| Delavirdine | Colorectal Cancer Cell Lines | Cell Viability Assay | Data not available | - |
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Drug | Cancer Model | Dosing Regimen | Outcome | Source |
| Oxaliplatin | Colorectal Cancer Xenograft | To be determined by study | Tumor growth inhibition | [10] |
| Delavirdine | Colorectal Cancer Xenograft | To be determined by study | Data not available | - |
Mechanism of Action
The mechanisms by which Oxaliplatin and Delavirdine exert their effects are fundamentally different, reflecting their distinct origins as a chemotherapy agent and an antiviral drug, respectively.
Oxaliplatin: DNA Damage and Apoptosis
Oxaliplatin's primary mechanism of action is the induction of cell death by interfering with DNA replication and transcription.[3] As a platinum-based agent, it forms covalent bonds with DNA bases, creating both intra-strand and inter-strand cross-links.[1][4][5] These adducts distort the DNA double helix, which in turn inhibits DNA synthesis and triggers apoptotic pathways, leading to the death of cancer cells.[3]
Delavirdine: A Hypothetical Anti-Cancer Mechanism
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to and inhibits the activity of viral reverse transcriptase.[6] While its primary target is viral, research suggests that NNRTIs could be repurposed as anti-cancer agents.[1][2] One proposed mechanism involves the inhibition of endogenous reverse transcriptases, which are active in some cancer cells and are associated with the retrotransposition of elements like LINE-1.[1] Inhibition of these elements could lead to DNA strand breaks, cell cycle arrest, and activation of the cGAS-STING pathway, which in turn can trigger an anti-tumor immune response.[1] It is important to emphasize that this is a theoretical pathway for NNRTIs in cancer in general and has not been specifically demonstrated for Delavirdine in colorectal cancer.
Experimental Protocols
The evaluation of anti-cancer agents in colorectal cancer models follows established protocols, which would be applicable for a direct comparison of Oxaliplatin and a repurposed drug like Delavirdine.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic effects of the drugs on colorectal cancer cell lines.
-
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT29, SW620) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Oxaliplatin or Delavirdine for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, CCK-8, or CellTiter-Glo. These assays quantify metabolic activity or ATP levels, which are proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit cell growth by 50%.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drugs in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human colorectal cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, Oxaliplatin, Delavirdine, combination). Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the treatment.
-
Conclusion
This guide provides a comparative framework for understanding Oxaliplatin and the theoretical potential of Delavirdine in the context of colorectal cancer. Oxaliplatin is a well-established therapeutic with a clear mechanism of action and a wealth of supporting preclinical and clinical data. Delavirdine, on the other hand, represents the exciting frontier of drug repurposing. While direct evidence of its efficacy in colorectal cancer is currently lacking, the proposed anti-cancer mechanisms of NNRTIs warrant further investigation. Future research, following the experimental protocols outlined here, will be crucial to determine if Delavirdine or other NNRTIs could one day play a role in the treatment of colorectal cancer.
References
- 1. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Brief Report: Protease Inhibitors Versus Nonnucleoside Reverse Transcriptase Inhibitors and the Risk of Cancer Among People With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Delavirdine - Wikipedia [en.wikipedia.org]
- 8. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Delavinone: A Promising Candidate for Overcoming Cisplatin Resistance in Cancer Cells
A detailed comparison of Delavinone's efficacy and mechanisms against established and emerging therapies for cisplatin-resistant cancers, providing researchers and drug development professionals with critical data for informed decision-making.
Cisplatin (B142131) stands as a cornerstone of chemotherapy for a multitude of cancers; however, the development of resistance remains a significant clinical hurdle. In the quest for novel therapeutic strategies to overcome this challenge, this compound (also referred to as Delicaflavone) has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound's efficacy in cisplatin-resistant cancer cells against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Executive Summary: this compound's Performance at a Glance
This compound has demonstrated a significant ability to reverse cisplatin resistance, particularly in non-small cell lung cancer (NSCLC) cell lines. Experimental data reveals that this compound not only re-sensitizes resistant cells to cisplatin but also exhibits its own cytotoxic effects. Its mechanism of action, primarily through the induction of endoplasmic reticulum (ER) stress and inhibition of the PI3K/Akt/mTOR signaling pathway, presents a distinct advantage over some existing therapies.
Comparative Efficacy of this compound
Quantitative analysis of this compound's efficacy in cisplatin-resistant cancer cell lines highlights its potential. The following tables summarize key data points from pre-clinical studies, comparing this compound with standard cisplatin treatment and other investigational agents.
Table 1: Comparative Cytotoxicity (IC50) in Cisplatin-Resistant NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Fold-Resistance Reversal | Reference |
| Cisplatin | A549 (Sensitive) | 16.48 | N/A | [1] |
| Cisplatin | A549/DDP (Resistant) | 33.85 - 47.67 | N/A | [1][2] |
| This compound | A549/DDP (Resistant) | ~20-40 (estimated) | Not directly measured, but sensitizes cells to cisplatin | [3] |
| Niraparib (B1663559) (PARP Inhibitor) + Cisplatin | A549 (Sensitive) | Decreased from 7.84 to ~4.0 | ~2-fold sensitization | [4] |
| Alisertib (B1683940) (Aurora Kinase Inhibitor) | Cisplatin-Resistant Gastric Cancer Cells | Synergistic effect with cisplatin | Not quantified | [5] |
Note: Direct comparative IC50 values for all compounds in the same cisplatin-resistant cell line (e.g., A549/DDP) are not consistently available in the literature. The data presented is compiled from various studies to provide the most relevant comparison.
Table 2: Effect on Apoptosis in Cisplatin-Resistant NSCLC Cells (A549/DDP & PC9/DDP)
| Treatment | Effect on Apoptosis | Key Protein Changes | Reference |
| This compound + Cisplatin | Significantly increased apoptosis rate compared to either agent alone | Increased Cleaved Caspase-3, GRP78, and CHOP | [3][6] |
| PARP Inhibitors + Cisplatin | Induction of the intrinsic pathway of apoptosis | Caspase-3 activation and Cytochrome C release | [7] |
| Aurora Kinase A Inhibition + Cisplatin | Increased apoptosis | Increased DNA double-strand breaks | [8] |
Mechanism of Action: A Multi-pronged Attack on Resistance
This compound's efficacy in cisplatin-resistant cells stems from its ability to target multiple signaling pathways implicated in chemoresistance.
Endoplasmic Reticulum (ER) Stress Induction
This compound has been shown to reverse cisplatin resistance in NSCLC cells by inducing ER stress. This leads to the upregulation of key proteins, GRP78 and CHOP, which are involved in the ER stress-mediated apoptosis pathway[3][6].
This compound induces apoptosis via the ER stress pathway.
Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and is often hyperactivated in cancer, contributing to cisplatin resistance[9]. This compound has been found to inhibit this pathway, thereby reducing the survival advantage of resistant cancer cells[3][10][11]. This inhibition likely contributes to its ability to re-sensitize cells to cisplatin.
This compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
Comparison with Alternative Therapies
While this compound shows promise, it is important to consider its performance in the context of other therapies for cisplatin-resistant cancers.
PARP Inhibitors (e.g., Olaparib, Niraparib)
-
Mechanism: PARP inhibitors work by targeting the DNA repair enzyme poly(ADP-ribose) polymerase. In cancer cells with deficient DNA repair mechanisms (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. In the context of cisplatin resistance, PARP hyperactivation has been observed, making these cells dependent on PARP1 and thus sensitive to its inhibition[12].
-
Efficacy: PARP inhibitors have shown synergy with cisplatin in NSCLC cells, inducing the intrinsic pathway of apoptosis[7]. In A549 cells, niraparib was shown to significantly reduce the IC50 of cisplatin[4].
-
Signaling Pathway: The primary pathway involves the inhibition of single-strand DNA break repair, leading to the formation of double-strand breaks during replication, which are lethal in cells with compromised homologous recombination repair[13].
Aurora Kinase Inhibitors (e.g., Alisertib)
-
Mechanism: Aurora kinases are essential for cell cycle regulation, particularly during mitosis. Their overexpression is linked to tumorigenesis and drug resistance. Inhibitors of Aurora kinases disrupt mitosis, leading to cell cycle arrest and apoptosis.
-
Efficacy: Inhibition of Aurora Kinase A has been shown to potentiate the cytotoxic effects of cisplatin in NSCLC and gastric cancer cells[5][8]. Studies have demonstrated that Aurora-A expression is elevated in cisplatin-resistant lung cancer cells, and its inhibition can reverse this resistance[14].
-
Signaling Pathway: These inhibitors primarily target the mitotic checkpoint, leading to mitotic catastrophe and apoptosis. They can also increase DNA double-strand breaks when combined with DNA-damaging agents like cisplatin[8].
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed protocols for the key experiments cited in the studies of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549/DDP) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, cisplatin, or other compounds of interest. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis[9][11][14][15].
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Workflow for the Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI[3][12][16].
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Delicaflavone Reverses Cisplatin Resistance via Endoplasmic Reticulum Stress Signaling Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delicaflavone Represses Lung Cancer Growth by Activating Antitumor Immune Response through N6-Methyladenosine Transferases and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibitors Destroy Cisplatin-Resistant Lung Cancer Cells - BioResearch - Labmedica.com [labmedica.com]
- 11. PARP inhibition increases sensitivity to cisplatin in non-small-cell lung carcinoma via the induction of TET-dependent hydroxymethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora-A contributes to cisplatin resistance and lymphatic metastasis in non-small cell lung cancer and predicts poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promising Therapy in Lung Cancer: Spotlight on Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating Delavinone's Anti-Tumor Potential in Colorectal Cancer Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-tumor effects of Delavinone, a novel compound under investigation for colorectal cancer (CRC), and outlines a framework for its validation using patient-derived organoids (PDOs). By objectively comparing this compound's proposed mechanism of action with established and emerging therapies, this document serves as a resource for researchers seeking to evaluate its clinical potential. The content is supported by experimental data from existing literature and detailed protocols for key validation experiments.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical studies involving colorectal cancer cell lines and mouse models. Its primary mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the PKCδ/Nrf2/GPX4 signaling pathway.[[“]] While direct testing of this compound in patient-derived organoids has not yet been reported, this guide provides a comparative analysis against standard-of-care chemotherapies and other investigational drugs that have been evaluated in this advanced preclinical model. The data presented herein, including IC50 values for existing treatments in CRC PDOs, offers a benchmark for assessing this compound's potential efficacy.
Comparative Analysis of Anti-Tumor Agents in Colorectal Cancer PDOs
Patient-derived organoids, which recapitulate the genetic and phenotypic heterogeneity of a patient's tumor, are increasingly used to predict treatment response.[2][3][4][5][6][7] The following tables summarize the reported efficacy of standard chemotherapy agents and a class of investigational drugs (ferroptosis inducers) in CRC PDOs. This data provides a basis for contextualizing the potential performance of this compound.
Table 1: Efficacy of Standard-of-Care Chemotherapy in Colorectal Cancer Patient-Derived Organoids
| Drug | Mechanism of Action | Reported IC50 Range in CRC PDOs (µM) | Key Findings in PDO Studies |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis. | 0.07 - 32.75[8] | PDO response to 5-FU-based therapies has shown correlation with clinical outcomes, though some studies report variability in predictive accuracy.[2][9] |
| Oxaliplatin | Forms platinum-DNA adducts, inhibiting DNA replication and transcription. | 3.90 - 89.68[8] | PDOs have been shown to accurately predict patient outcomes for oxaliplatin-based chemotherapy.[3] Non-responder PDOs may exhibit a shift towards oxidative phosphorylation.[10][11] |
| Irinotecan (SN-38 is the active metabolite) | Inhibits topoisomerase I, leading to DNA strand breaks. | 0.62 - 33.53 (as CPT11)[8] | PDO-based tests have demonstrated a strong ability to predict patient response to irinotecan-based therapies.[2][6] |
Table 2: Efficacy of Investigational Ferroptosis Inducers in Colorectal Cancer Patient-Derived Organoids
| Drug Class/Agent | Mechanism of Action | Reported IC50 Range in CRC PDOs (µM) | Relevance for this compound Comparison |
| GPX4 Inhibitors (e.g., RSL3) | Directly inhibit Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. | 2.96 - 5.68[12][13] | Provides a direct benchmark for a compound like this compound that targets the same pathway. Sensitivity can be influenced by the tumor's genetic background (e.g., KRAS mutation status).[12][13] |
| System xc- Inhibitors (e.g., Erastin) | Inhibit the cystine/glutamate antiporter, leading to glutathione depletion and subsequent GPX4 inactivation. | Not extensively reported in PDOs, but effective in CRC cell lines. | Represents an alternative approach to inducing ferroptosis. Comparing this compound to this class could reveal nuances in their mechanisms and potential for combination therapies. |
| Ferroptosis-Inducing Small Molecules (e.g., iFSP) | Induce ferroptosis through various mechanisms. | 3.46 - 8.6[12][13] | Demonstrates the broader potential of ferroptosis induction as a therapeutic strategy in CRC, supporting the rationale for validating this compound in PDOs. |
This compound's Mechanism of Action: The PKCδ/Nrf2/GPX4 Pathway
This compound's anti-tumor effect in colorectal cancer is attributed to its ability to induce ferroptosis by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[[“]] This action decreases the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response, and subsequently reduces the expression of downstream genes involved in glutathione synthesis.[[“]] The resulting depletion of glutathione impairs the function of GPX4, an enzyme critical for detoxifying lipid peroxides. The accumulation of these lipid peroxides leads to iron-dependent cell death, or ferroptosis.[[“]]
Experimental Protocols for Validating this compound in Patient-Derived Organoids
The following protocols are adapted from established methodologies for drug screening in patient-derived organoids.[5][14][15]
Establishment of Patient-Derived Organoids from Colorectal Cancer Tissue
A standardized workflow is crucial for generating robust and reproducible PDOs.
Methodology:
-
Tissue Acquisition: Obtain fresh colorectal cancer tissue from surgical resections or biopsies under sterile conditions and transport in a suitable medium on ice.
-
Tissue Dissociation: Mince the tissue mechanically and then digest it enzymatically (e.g., using collagenase and dispase) to release individual cells and crypts.
-
Cell Suspension and Embedding: Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) and plate as domes in multi-well plates.
-
Culture and Expansion: Culture the embedded cells in a specialized organoid medium containing growth factors that support the proliferation and differentiation of CRC stem cells. Passage the organoids every 7-14 days for expansion and cryopreservation.
High-Throughput Drug Screening Assay
This protocol outlines the steps for testing the efficacy of this compound and comparator drugs on established PDOs.
References
- 1. consensus.app [consensus.app]
- 2. Recent Progress of Glutathione Peroxidase 4 Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting PKCδ as a Therapeutic Strategy against Heterogeneous Mechanisms of EGFR Inhibitor Resistance in EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. "Proteotranscriptomic analysis of advanced colorectal cancer patient derived organoids for drug sensitivity prediction" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Delavinone's Ferroptotic Mechanism: A Comparative Guide for Cancer Researchers
A detailed comparison of Delavinone's efficacy in colorectal cancer with other ferroptosis-inducing agents in breast, lung, and prostate cancers, providing researchers with supporting experimental data and protocols to evaluate its potential as a broad-spectrum anti-cancer agent.
This compound, a novel compound, has demonstrated significant anti-cancer activity in colorectal cancer (CRC) by inducing a specific form of programmed cell death known as ferroptosis.[1] This guide provides a comparative analysis of this compound's mechanism of action against other well-characterized ferroptosis inducers across different cancer types, including breast, lung, and prostate cancer. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-cancer applicability of this compound and the broader therapeutic strategy of targeting ferroptosis.
Mechanism of Action: this compound and the Induction of Ferroptosis
Recent studies have elucidated that this compound triggers ferroptosis in colorectal cancer cells by inhibiting the PKCδ-mediated phosphorylation of Nrf2.[1] This action leads to a cascade of events including the depletion of glutathione (B108866) (GSH) and the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in cancer cell death.[1] The core of this mechanism lies in the disruption of the cancer cell's antioxidant defense systems, making it vulnerable to iron-dependent lipid peroxidation.
Comparative Efficacy of Ferroptosis Inducers Across Cancer Types
To contextualize the therapeutic potential of this compound, this section compares its activity with other known ferroptosis-inducing agents—Erastin and RSL3—in various cancer cell lines. Erastin induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to GSH depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4), a key enzyme in detoxifying lipid peroxides.
Quantitative Analysis of Anti-Cancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, Erastin, and RSL3 in different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Colorectal Cancer | HCT116 | ~15.5 (as a flavone) | [2] |
| Colorectal Cancer | DLD-1 | 5 (Casticin, a flavone) | [3] | |
| Erastin | Breast Cancer | MDA-MB-231 | 40 | [4][5] |
| Breast Cancer | MCF-7 | 80 | [4] | |
| Prostate Cancer | DU145 | ~5-10 | [6] | |
| Prostate Cancer | PC3 | ~5-10 | [6] | |
| RSL3 | Luminal Breast Cancer | Multiple Lines | <2 (in sensitive lines) | [7] |
| Prostate Cancer | DU145 | ~0.5-1.0 | [6] | |
| Prostate Cancer | PC3 | ~0.5-1.0 | [6] | |
| Non-Small Cell Lung Cancer | Multiple Lines | Varies (GPX4 dependent) | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language for Graphviz.
This compound's Signaling Pathway in Colorectal Cancer
Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and subsequent antioxidant response, leading to ferroptosis.
General Ferroptosis Induction Pathways
Caption: Canonical pathways of ferroptosis induction by Erastin (targeting System Xc-) and RSL3 (targeting GPX4).
Experimental Workflow for Assessing Ferroptosis
Caption: A typical experimental workflow to evaluate the induction of ferroptosis in cancer cells.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the induction of ferroptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ferroptosis-inducing agent (e.g., this compound, Erastin, RSL3) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[9]
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
-
Cell Seeding and Treatment: Seed and treat cells with the ferroptosis inducer as described for the cell viability assay.
-
Probe Staining: After treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidation of the C11-BODIPY probe results in a shift in fluorescence from red to green, which can be quantified.
-
Data Analysis: The mean green fluorescence intensity is used as a measure of lipid ROS levels.
Glutathione (GSH) Assay
-
Cell Lysis: After treatment, lyse the cells and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay kit.
-
GSH Measurement: Measure the intracellular GSH levels using a commercial GSH assay kit according to the manufacturer's instructions.[10] This typically involves a reaction that produces a colorimetric or fluorometric output proportional to the amount of GSH.
-
Data Normalization: Normalize the GSH levels to the protein concentration of each sample.
Western Blot Analysis
-
Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., GPX4, Nrf2, PKCδ) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound presents a promising therapeutic avenue for colorectal cancer by inducing ferroptosis through a distinct PKCδ/Nrf2-mediated pathway. The comparative data suggests that while the core mechanism of ferroptosis is conserved, the efficacy of different inducers varies across cancer types and cell lines. This guide provides a foundational framework for researchers to further investigate this compound's potential in other malignancies and to design robust experimental strategies for cross-validating its mechanism of action. The provided protocols and visual aids are intended to facilitate the practical application of these concepts in a laboratory setting. Further research is warranted to explore the full spectrum of this compound's anti-cancer activity and its potential synergies with other therapeutic modalities.
References
- 1. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norwogonin flavone suppresses the growth of human colon cancer cells via mitochondrial mediated apoptosis, autophagy induction and triggering G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications | MDPI [mdpi.com]
- 4. Erastin triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lysionotin Induces Ferroptosis to Suppress Development of Colorectal Cancer via Promoting Nrf2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Delavinone and Sorafenib on Ferroptosis Markers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Delavinone and Sorafenib, focusing on their effects on key markers of ferroptosis, a form of iron-dependent regulated cell death. The information presented is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting ferroptosis pathways.
Introduction
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. It has emerged as a promising target for cancer therapy, as many cancer cells exhibit increased susceptibility to this death pathway. Both this compound and Sorafenib have been identified as inducers of ferroptosis, albeit through different mechanisms. This guide will delve into their comparative effects on critical ferroptosis markers, providing experimental data and methodologies to inform further research and drug development.
Quantitative Data Comparison
The following table summarizes the quantitative effects of this compound and Sorafenib on key ferroptosis markers as reported in preclinical studies.
| Marker | This compound Effect | Sorafenib Effect | References |
| Lipid Reactive Oxygen Species (ROS) | Increased | Increased | [1],[2] |
| Malondialdehyde (MDA) Accumulation | Increased | Increased | [1],[2][3][4] |
| Glutathione (B108866) (GSH) Levels | Decreased | Decreased | [1],[3][4] |
| Glutathione Peroxidase 4 (GPX4) Expression | Decreased | Decreased | [1],[2][5] |
| Ferroptosis Suppressor Protein 1 (FSP1) Expression | Not Reported | Decreased | [2][3] |
| System Xc- Activity | Not directly reported, downstream effects suggest inhibition | Inhibited | [6][7] |
| Iron Accumulation | Not Reported | Increased | [2][7] |
| Prostaglandin-Endoperoxide Synthase 2 (PTGS2) Expression | Not Reported | Increased | [2] |
Mechanisms of Action
This compound
This compound has been shown to induce ferroptosis in colorectal cancer cells by targeting the Protein Kinase C delta (PKCδ) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By inhibiting PKCδ, this compound prevents the phosphorylation of Nrf2, which in turn decreases its nuclear translocation.[1] This leads to reduced expression of downstream antioxidant genes, including those involved in glutathione synthesis, ultimately resulting in the depletion of GSH and inactivation of GPX4.[1] The compromised antioxidant defense leads to the accumulation of lipid ROS and subsequent ferroptotic cell death.[1]
Sorafenib
Sorafenib, a multi-kinase inhibitor, induces ferroptosis through multiple mechanisms. One of its primary actions is the inhibition of the cystine/glutamate antiporter, system Xc-, which blocks the uptake of cystine, a crucial component for glutathione (GSH) synthesis.[6][7] The resulting GSH depletion leads to the inactivation of the key ferroptosis regulator, glutathione peroxidase 4 (GPX4).[2][5] Sorafenib has also been reported to downregulate the expression of Ferroptosis Suppressor Protein 1 (FSP1), another important antioxidant enzyme that protects against ferroptosis.[2][3] Furthermore, some studies suggest that Sorafenib can promote the accumulation of intracellular iron, further sensitizing cells to ferroptosis.[7]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to assess the effects of this compound and Sorafenib on ferroptosis markers.
Lipid ROS Measurement
-
Principle: This assay quantifies the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Reagent: C11-BODIPY 581/591 (fluorescent probe).
-
Procedure:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Treat cells with this compound, Sorafenib, or vehicle control for the desired time.
-
In the last 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a flow cytometer or fluorescence microscope. The oxidized form of the probe will emit a green fluorescence, while the reduced form will emit red fluorescence. An increase in the green/red fluorescence ratio indicates an increase in lipid ROS.
-
Malondialdehyde (MDA) Assay
-
Principle: MDA is a stable end-product of lipid peroxidation and serves as a biomarker for oxidative stress.
-
Reagent: Thiobarbituric acid (TBA).
-
Procedure:
-
Treat cells with this compound, Sorafenib, or vehicle control.
-
Lyse the cells and collect the supernatant.
-
Add TBA reagent to the cell lysate and incubate at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve.
-
Glutathione (GSH) Assay
-
Principle: This assay measures the level of reduced glutathione, a key antioxidant that is depleted during ferroptosis.
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Treat cells with this compound, Sorafenib, or vehicle control.
-
Lyse the cells and deproteinize the lysate.
-
Add DTNB to the lysate. DTNB reacts with GSH to produce a yellow-colored product.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the GSH concentration based on a standard curve.
-
Western Blotting for Protein Expression (GPX4, FSP1)
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the ferroptosis pathway.
-
Procedure:
-
Treat cells with this compound, Sorafenib, or vehicle control.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GPX4, FSP1, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine relative protein expression.
-
Experimental Workflow Diagram
Conclusion
Both this compound and Sorafenib are effective inducers of ferroptosis, a key mechanism for eliminating cancer cells. However, they achieve this through distinct signaling pathways. Sorafenib exerts its pro-ferroptotic effects through multiple avenues, including the inhibition of system Xc- and FSP1, leading to GSH depletion and GPX4 inactivation.[2][3][5][6][7] In contrast, the available evidence suggests that this compound's primary mechanism involves the inhibition of the PKCδ/Nrf2 signaling axis, which subsequently downregulates the cellular antioxidant response and leads to GPX4 inactivation.[1]
This comparative analysis provides a foundation for researchers to design further studies aimed at understanding the nuances of ferroptosis induction. A deeper comprehension of these distinct mechanisms will be instrumental in the development of novel and more effective cancer therapies that leverage the ferroptotic cell death pathway. Future research should focus on direct comparative studies of these two compounds in various cancer models to fully elucidate their relative potency and potential for combination therapies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting FTO induces colorectal cancer ferroptotic cell death by decreasing SLC7A11/GPX4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delavirdine not associated with lipid increases in newly treated | aidsmap [aidsmap.com]
- 6. Delavirdine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Delavirdine: Protocols for Safe Disposal
For Immediate Reference: Essential Safety and Disposal Information for Delavirdine Mesylate
This document provides detailed procedural guidance for the safe handling and disposal of Delavirdine Mesylate, a non-nucleoside reverse transcriptase inhibitor. Adherence to these protocols is critical to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals should treat Delavirdine as a hazardous substance.
Immediate Safety and Handling Precautions
Delavirdine Mesylate is classified as hazardous. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling Delavirdine:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Swallowing: Rinse mouth and seek immediate medical attention.
Step-by-Step Disposal Procedures
1. Environmental Protection:
-
Crucial: Do not allow Delavirdine to enter sewers or any surface or ground water.[1]
2. Preferred Disposal Method: Authorized Waste Collection
-
The most responsible method for disposing of Delavirdine is through a licensed professional waste disposal service or a registered drug take-back program.[3][4] These services are equipped to handle and incinerate hazardous chemical waste in accordance with environmental regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate procedures for hazardous waste pickup.[3]
3. Alternative Disposal Method (If Authorized Collection is Not Available):
If a take-back program or professional disposal service is not accessible, follow these steps for disposal in household trash, as recommended by the DEA for unused medicines[5]:
-
Step 1: Deactivation. Remove the Delavirdine from its original container.
-
Step 2: Mix with Undesirable Substance. Mix the powder with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Step 3: Containment. Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent the drug from leaking or spilling.
-
Step 4: Discard. Place the sealed container in your household trash.
-
Step 5: De-identification. Scratch out or remove all personal information from the original prescription bottle to protect your privacy.
Important Note: Flushing Delavirdine down the toilet or drain is not recommended unless specifically instructed to do so by official guidelines, as it can contaminate water supplies.[5]
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
Delavirdine Disposal Workflow
Caption: Logical workflow for the safe disposal of Delavirdine.
References
Essential Safety and Logistical Information for Handling Delavinone
Disclaimer: This document provides essential safety and logistical information for handling Delavinone. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent, biologically active compounds with unknown toxicity.[1] It is critical to conduct a compound-specific risk assessment before any handling occurs. All handling of this compound should be performed under the assumption that it is a hazardous compound.
Immediate Safety and Handling Precautions
This compound is a pharmacologically active compound with potential anti-cancer properties. Due to the lack of comprehensive toxicity data, it must be handled with utmost care to prevent occupational exposure. Exposure can occur through inhalation, skin contact, or ingestion.[2] The primary goal is to minimize any direct contact with the compound.
Engineering Controls:
-
All work involving this compound powder or solutions should be conducted in a designated area within a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to prevent inhalation of aerosols or dust.[2]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial to minimize exposure.[3][4] Double gloving, a disposable gown, eye protection, and respiratory protection are mandatory.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[5] The outer pair should be changed immediately upon contamination or every 30 minutes.[5] |
| Body Protection | Disposable Gown | Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[5] Cuffs should be tucked under the inner glove. |
| Shoe Covers | Wear two pairs of disposable shoe covers in the designated handling area.[5] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[6] A face shield can be worn over goggles for additional protection, especially when there is a splash risk.[4] |
| Respiratory Protection | N95 Respirator or higher | A fit-tested N95 respirator is required when handling this compound powder outside of a containment device. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) may be necessary.[2][6] |
Experimental Protocols: PPE Donning, Doffing, and Disposal
PPE Donning (Putting On) Procedure
-
Preparation: Before entering the designated handling area, inspect all PPE for any defects.
-
First Pair of Shoe Covers: Sit on a bench or chair in the anteroom and put on the first pair of shoe covers.
-
First Pair of Gloves: Put on the first pair of nitrile gloves, ensuring they fit snugly.
-
Gown: Don the disposable gown, ensuring it is fully closed in the back.
-
Second Pair of Shoe Covers: Put on the second pair of shoe covers.
-
Respiratory Protection: Don the fit-tested N95 respirator or other required respirator. Perform a user seal check.
-
Eye Protection: Put on the chemical splash goggles and, if necessary, the face shield.
-
Second Pair of Gloves: Put on the second (outer) pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown.[5]
PPE Doffing (Removal) Procedure
To prevent self-contamination, PPE must be removed in a specific order in the designated doffing area.
-
Outer Gloves and Shoe Covers: Remove the outer pair of shoe covers and the outer pair of gloves. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown. Carefully roll it down from the shoulders, turning it inside out as you go. Avoid touching the outside of the gown with your bare hands. Dispose of it in the hazardous waste container.
-
Eye and Respiratory Protection: Remove the face shield (if used), then the goggles, and finally the respirator, touching only the straps.
-
Inner Gloves and Shoe Covers: Remove the inner shoe covers and then the inner gloves, peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE and materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound-contaminated waste.[7] Hazardous pharmaceutical waste is often collected in black containers.[8]
-
Container Management: Keep waste containers closed when not in use. Do not overfill them.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste contractor in accordance with federal, state, and local regulations.[7][8] Do not dispose of this compound waste in regular trash or down the drain.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. gerpac.eu [gerpac.eu]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
